N5,N5-Dimethyl-1H-pyrazole-3,5-diamine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-N,3-N-dimethyl-1H-pyrazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-9(2)5-3-4(6)7-8-5/h3H,1-2H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIHAZWTGZKYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N5,N5-Dimethyl-1H-pyrazole-3,5-diamine, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science. Its synthesis is crucial for the development of novel compounds with potential therapeutic applications. This guide provides an in-depth, scientifically grounded overview of the most reliable and efficient synthesis of this compound. We will delve into the core reaction mechanism, provide a detailed, step-by-step experimental protocol, discuss purification and characterization techniques, and address critical safety considerations. This document is designed to be a practical and authoritative resource for researchers in the field.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, analgesic, and antifungal properties.[1][2] The specific compound, this compound, serves as a versatile intermediate for creating more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. The strategic placement of amino and dimethylamino groups offers multiple points for further chemical modification, making a robust synthesis of this precursor paramount.
Principal Synthetic Strategy: Cyclocondensation
The most direct and widely adopted method for synthesizing this compound involves the cyclocondensation reaction between an activated dinitrile, such as malononitrile , and an asymmetric hydrazine, specifically N,N-dimethylhydrazine .[3] This approach is favored for its high atom economy, accessibility of starting materials, and generally good yields.
Core Reaction: Malononitrile + N,N-Dimethylhydrazine → this compound
The reaction is typically facilitated by a base catalyst in a protic solvent like ethanol. The base deprotonates the active methylene group of malononitrile, initiating the cascade of events leading to the formation of the stable pyrazole ring.
Reaction Mechanism: A Step-by-Step Elucidation
Understanding the reaction mechanism is critical for troubleshooting and optimization. The formation of the pyrazole ring proceeds through a well-established pathway:
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of N,N-dimethylhydrazine attacks one of the nitrile carbons of malononitrile.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the terminal amino group attacks the second nitrile carbon.
-
Tautomerization: The cyclic intermediate then tautomerizes to form the stable aromatic pyrazole ring.
This sequence ensures the regioselective formation of the desired product.
References
An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of the 3,5-Diaminopyrazole Scaffold
A Note on the Target Compound: N5,N5-Dimethyl-1H-pyrazole-3,5-diamine
This guide addresses the chemical space surrounding the novel heterocyclic compound this compound. It is important to note that as of the latest literature review, specific experimental data for this exact N,N-dimethylated derivative is not publicly available. This suggests the compound may be a novel entity or a specialized intermediate with limited published characterization.
Therefore, this document will provide a comprehensive technical overview of the parent scaffold, 3,5-Diamino-1H-pyrazole , for which there is established scientific literature. By thoroughly understanding the core properties, synthesis, and reactivity of this parent molecule, we can apply fundamental chemical principles to extrapolate the expected properties of its N5,N5-dimethylated analog. This approach offers a scientifically grounded framework for researchers and drug development professionals interested in this class of compounds.
Core Scaffold Identification and Physicochemical Properties: 3,5-Diamino-1H-pyrazole
The foundational molecule, 3,5-Diamino-1H-pyrazole, is a heterocyclic compound featuring a pyrazole ring substituted with two primary amine groups. These functional groups are key to its chemical reactivity and its utility as a versatile building block in medicinal chemistry.
| Property | Value | Source(s) |
| IUPAC Name | 1H-pyrazole-3,5-diamine | [1] |
| Synonyms | 3,5-Diamino-1H-pyrazole | [1] |
| CAS Number | 16082-33-0 | [1][2] |
| Molecular Formula | C₃H₆N₄ | [1] |
| Molecular Weight | 98.11 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
| Purity | ≥95% (as commercially available) | [2] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [2] |
Predicted Influence of N5,N5-Dimethylation:
The introduction of two methyl groups onto one of the exocyclic nitrogen atoms to form this compound would be expected to alter these properties significantly:
-
Increased Basicity: The electron-donating inductive effect of the two methyl groups would increase the electron density on the tertiary nitrogen, making it a stronger Brønsted-Lowry base compared to the primary amine of the parent compound.
-
Reduced Hydrogen Bonding: The dimethylated amine group would lose its ability to act as a hydrogen bond donor, which would likely decrease its melting point and alter its solubility profile, potentially increasing its solubility in less polar organic solvents.
-
Steric Hindrance: The methyl groups would introduce steric bulk around the 5-amino position, potentially influencing its reactivity in substitution reactions.
Synthesis of the 3,5-Diaminopyrazole Core
The most common and efficient laboratory-scale synthesis of 3,5-Diamino-1H-pyrazole involves the condensation reaction between malononitrile and a hydrazine derivative.[3] This method is valued for its directness and use of readily available starting materials.
Experimental Protocol: Synthesis of 3,5-Diamino-1H-pyrazole (61)
This protocol is based on the classical synthesis reported by Rothenburg and later investigators.[3]
Materials:
-
Malononitrile (60)
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve malononitrile in a minimal amount of ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add a molar equivalent of hydrazine hydrate to the solution. An exothermic reaction may be observed.
-
Once the initial reaction subsides, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Synthesis Workflow Diagram
References
"N5,N5-Dimethyl-1H-pyrazole-3,5-diamine" CAS number 935667-36-0
An In-Depth Technical Guide to N5,N5-Dimethyl-1H-pyrazole-3,5-diamine (CAS Number: 935667-36-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic organic compound featuring a pyrazole core substituted with both amino and dimethylamino groups. While specific literature on this exact molecule is sparse, its structural motifs are of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established privileged structure in numerous FDA-approved drugs, valued for its metabolic stability and versatile chemical functionality.[1][2] The presence of two amino groups at positions 3 and 5 offers multiple points for further chemical modification, making it a valuable building block. Commercial suppliers classify this compound as a "Protein Degrader Building Block," suggesting its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.[3] This guide synthesizes available data on closely related analogs to provide a comprehensive technical overview, including a plausible synthetic route, predicted characterization data, and a discussion of its potential applications in modern drug discovery, particularly in the realm of targeted protein degradation.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the fundamental physicochemical properties of this compound is crucial for its application in synthetic chemistry and drug design.
Core Chemical Attributes
The fundamental properties of this compound are summarized in the table below, based on information from chemical suppliers.[3]
| Property | Value |
| CAS Number | 935667-36-0 |
| Molecular Formula | C5H10N4 |
| Molecular Weight | 126.163 g/mol |
| Purity (Typical) | ≥97% |
| Appearance | (Predicted) White to off-white solid |
| Storage Conditions | Room temperature, store in a dry, dark place |
Structural Formula and Tautomerism
The chemical structure of this compound is characterized by a five-membered pyrazole ring. Pyrazoles are known to exhibit prototropic tautomerism, which can influence their reactivity and biological interactions.[4]
References
An In-depth Technical Guide to the Spectroscopic Characterization of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N5,N5-Dimethyl-1H-pyrazole-3,5-diamine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the versatile pharmacological activities associated with the aminopyrazole scaffold.[1] A thorough understanding of its structural and electronic properties is paramount for its application and further development. Spectroscopic analysis provides a fundamental cornerstone for this understanding. This guide presents a predictive and comparative analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of direct experimental data for the title compound, this guide leverages empirical data from closely related analogs, namely 3,5-diaminopyrazole and 3,5-dimethylpyrazole, in conjunction with established principles of spectroscopic theory. Furthermore, detailed, field-proven protocols for the acquisition of these spectra are provided, emphasizing the causal relationships between experimental parameters and data quality.
Introduction: The Rationale for Spectroscopic Scrutiny
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electron distribution. For this compound, the arrangement of its amino and dimethylamino substituents on the pyrazole ring dictates its hydrogen bonding capabilities, polarity, and steric profile, all of which are critical determinants of its interaction with biological targets. Spectroscopic methods provide a powerful, non-destructive means to elucidate these features at a molecular level.
This guide is structured to provide not just a list of predicted data points, but a deeper understanding of why the spectra are expected to appear as they do. By understanding the influence of specific functional groups on the spectroscopic signatures, researchers can more effectively characterize this molecule and its future derivatives.
Molecular Structure and Predicted Tautomerism
The pyrazole ring is subject to prototropic tautomerism.[1] For this compound, two principal tautomers are anticipated, as illustrated below. The equilibrium between these forms can be influenced by the solvent, temperature, and pH. Spectroscopic analysis, particularly NMR, is crucial for identifying the predominant tautomer in a given environment. Theoretical studies on 3(5)-aminopyrazoles suggest that the 3-amino tautomer is generally more stable.[2]
Caption: Predicted tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions are based on data from 3,5-diaminopyrazole and 3,5-dimethylpyrazole, with adjustments for the electronic effects of the amino and N,N-dimethylamino groups.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Predicted Proton Signal | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| N-H (pyrazole) | 11.0 - 13.0 | Broad singlet | 1H | The acidic proton on the pyrazole nitrogen is expected to be significantly deshielded and will likely appear as a broad signal due to exchange. Its chemical shift is sensitive to solvent and concentration. |
| -NH₂ | 4.5 - 6.0 | Broad singlet | 2H | The protons of the primary amine will also be broad due to exchange. Their chemical shift is influenced by hydrogen bonding. In 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, the NH₂ signal appears around 6.50 ppm.[3] |
| C4-H | 5.0 - 5.5 | Singlet | 1H | The proton at the C4 position of the pyrazole ring is expected to be in this region. In 3,5-diaminopyrazole, this proton signal is not explicitly stated in the readily available data, but in 3,5-dimethyl-1-phenyl-1H-pyrazole it is at 5.90 ppm.[4] The electron-donating amino groups in our target molecule will likely shield this proton, shifting it upfield. |
| -N(CH₃)₂ | 2.8 - 3.2 | Singlet | 6H | The six equivalent protons of the two methyl groups on the dimethylamino substituent will appear as a single, sharp singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms.
| Predicted Carbon Signal | Approx. Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C3 and C5 | 145 - 160 | The carbons bearing the amino and dimethylamino groups will be significantly deshielded. In 3,5-dimethylpyrazole, the C3/C5 carbons appear around 143 ppm.[5] The strong electron-donating effect of the nitrogen substituents in the target molecule will likely shift these signals further downfield. Due to the different substituents, two distinct signals are expected for C3 and C5. |
| C4 | 80 - 95 | The C4 carbon is expected to be significantly shielded by the two adjacent electron-donating groups. For comparison, the C4 carbon in 3,5-dimethyl-1-phenyl-1H-pyrazole is at 106.4 ppm.[4] The presence of two amino groups should cause a more pronounced upfield shift. |
| -N(CH₃)₂ | 35 - 45 | The carbons of the dimethylamino group are expected in this typical range for N-alkyl groups. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol is crucial for obtaining reliable NMR data.
Caption: Workflow for NMR data acquisition and processing.
Causality in Experimental Choices:
-
Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is chosen for its ability to dissolve a wide range of polar compounds and for its high boiling point, which minimizes evaporation. Crucially, it allows for the observation of exchangeable protons (N-H and -NH₂), which would be lost in solvents like D₂O.
-
Spectrometer Frequency (400 MHz): A 400 MHz spectrometer provides a good balance between resolution and accessibility for routine characterization. Higher fields (e.g., 600 MHz) would provide greater signal dispersion if needed.
-
2D NMR (HSQC and HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates proton and carbon signals that are directly bonded, confirming the C4-H assignment. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, which is essential for assigning the quaternary carbons (C3 and C5) and confirming the overall connectivity of the molecule.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.
| Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Rationale and Comparative Insights |
| 3100 - 3500 | N-H stretching | This region will likely show multiple broad bands corresponding to the pyrazole N-H and the primary amine -NH₂ symmetric and asymmetric stretches. In the IR spectrum of 3,5-dimethylpyrazole, N-H stretching vibrations give rise to high absorption in the 3200-2500 cm⁻¹ region.[6] The presence of the amino group in the target molecule will lead to more complex absorptions in this area. |
| 2900 - 3000 | C-H stretching | Aliphatic C-H stretching from the -N(CH₃)₂ group. |
| 1600 - 1660 | N-H bending (scissoring) | The bending vibration of the primary amine is expected in this region. |
| 1500 - 1600 | C=N and C=C stretching | Vibrations from the pyrazole ring system. |
| 1250 - 1350 | C-N stretching | Stretching vibrations for the C-N bonds of the amino and dimethylamino groups. |
Experimental Protocol for IR Data Acquisition
Caption: Workflow for FT-IR data acquisition using ATR.
Causality in Experimental Choices:
-
Attenuated Total Reflectance (ATR): ATR is a modern, rapid, and reliable technique for acquiring IR spectra of solid samples with minimal sample preparation. It avoids the need for making KBr pellets, which can be time-consuming and susceptible to moisture contamination. The quality of the spectrum is directly related to the contact between the sample and the ATR crystal, hence the importance of applying adequate pressure.
Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns.
-
Predicted Molecular Ion ([M]⁺ or [M+H]⁺): The molecular formula is C₅H₁₀N₄, giving a molecular weight of 126.163 g/mol .
-
In Electron Ionization (EI) MS, a molecular ion peak ([M]⁺) at m/z = 126 would be expected.
-
In Electrospray Ionization (ESI) MS, a protonated molecular ion ([M+H]⁺) at m/z = 127 would be prominent.
-
-
Predicted Fragmentation: The high nitrogen content suggests that fragmentation pathways involving the loss of nitrogen-containing species are likely. Common fragmentations could include the loss of CH₃ from the dimethylamino group, or cleavage of the pyrazole ring.
Experimental Protocol for MS Data Acquisition
Caption: Workflow for high-resolution mass spectrometry data acquisition.
Causality in Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS): Using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer provides a highly accurate mass measurement (typically to within 5 ppm). This accuracy is crucial for unambiguously determining the elemental composition of the molecular ion, which serves as a definitive confirmation of the compound's identity.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is well-suited for polar, nitrogen-containing compounds. It typically produces the protonated molecular ion with minimal fragmentation, which simplifies the interpretation of the spectrum.
Conclusion: An Integrated Spectroscopic Approach
The comprehensive spectroscopic characterization of this compound is essential for its development in scientific research. While direct experimental data is not yet widely available, a robust predictive framework can be established based on the known spectroscopic properties of its analogs. This guide provides a detailed, predictive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the principles of chemical structure and spectroscopy. The provided experimental protocols are designed to be self-validating and to yield high-quality, unambiguous data. By integrating the information from these complementary spectroscopic techniques, researchers can confidently elucidate and confirm the structure of this compound, paving the way for its further investigation and application.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 6. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
NMR and mass spectrometry of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Characterization of N⁵,N⁵-Dimethyl-1H-pyrazole-3,5-diamine
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for N⁵,N⁵-Dimethyl-1H-pyrazole-3,5-diamine
N⁵,N⁵-Dimethyl-1H-pyrazole-3,5-diamine is a substituted pyrazole characterized by a unique arrangement of electron-donating groups. The pyrazole core is a prevalent scaffold in medicinal chemistry, valued for its diverse biological activities, including anti-inflammatory and antibacterial properties.[1] The specific substitution pattern of this molecule—featuring a primary amine at C3, a dimethylamino group at C5, and an unsubstituted N1-H—creates a complex electronic environment and potential for tautomerism, making its unambiguous structural elucidation critical for research and development.[2]
This guide provides a comprehensive framework for the analytical characterization of N⁵,N⁵-Dimethyl-1H-pyrazole-3,5-diamine using NMR and mass spectrometry. We move beyond rote procedures to explain the causal reasoning behind methodological choices, ensuring that the described protocols are robust and self-validating. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a predictive and practical approach for scientists engaged in its synthesis or application.
Molecular Structure and Tautomerism
The potential for prototropic tautomerism is a key consideration for pyrazoles, particularly those with amino substituents.[2][3] For N⁵,N⁵-Dimethyl-1H-pyrazole-3,5-diamine, two primary tautomers can exist in equilibrium. Understanding this dynamic is crucial, as it influences the observed spectroscopic data. For the purpose of this guide, we will focus on the characterization of the named tautomer, while acknowledging that the presence of others may be revealed during analysis, especially in different solvents or temperatures.
Figure 1: Structure of N⁵,N⁵-Dimethyl-1H-pyrazole-3,5-diamine.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive technique for elucidating the precise connectivity and chemical environment of the atoms within the molecule. Both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
Causality Behind Experimental Choices: The choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Its high polarity effectively dissolves the polar diamino pyrazole, and its hydrogen-bonding acceptor nature allows for the observation of exchangeable protons (N-H and NH₂) as distinct, albeit sometimes broad, signals. In contrast, solvents like CDCl₃ might lead to broader signals or faster proton exchange, potentially obscuring these key structural features.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of N⁵,N⁵-Dimethyl-1H-pyrazole-3,5-diamine and dissolve it in ~0.6 mL of DMSO-d₆. Ensure the solvent is of high purity to avoid extraneous signals.
-
Internal Standard: Use the residual solvent peak of DMSO (δ ≈ 2.50 ppm) for calibration. Tetramethylsilane (TMS) can be added, but for reproducibility, referencing the solvent peak is often sufficient and avoids adding a reactive substance.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 25 °C (298 K), as chemical shifts of exchangeable protons are temperature-dependent.
-
Predicted ¹H NMR Spectrum and Interpretation
The spectrum is anticipated to show four distinct signals corresponding to the four unique proton environments. The interpretation relies on understanding the electronic effects of the amino (-NH₂) and dimethylamino (-N(CH₃)₂) substituents, which are both strong electron-donating groups.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| N1-H | 10.0 - 12.0 | Broad Singlet | 1H | The pyrazole N-H proton is acidic and its signal is typically found far downfield.[4] The broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. |
| C3-NH₂ | 4.5 - 6.0 | Broad Singlet | 2H | Protons of the primary amino group are deshielded and often appear as a broad signal due to exchange with the solvent or other exchangeable protons. Their position is highly dependent on concentration and temperature. |
| C4-H | 5.0 - 5.5 | Singlet | 1H | This is the sole proton on the pyrazole ring. It is expected to be significantly shielded by the strong electron-donating effects of the amino groups at C3 and C5, shifting it upfield relative to unsubstituted pyrazole (δ ≈ 6.3 ppm).[5] |
| N5-(CH₃ )₂ | 2.8 - 3.2 | Singlet | 6H | The six protons of the two methyl groups are equivalent and will appear as a single, sharp singlet. The chemical shift is consistent with N-alkyl groups in heterocyclic systems. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality Behind Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard. This simplifies the spectrum to a series of singlets, one for each unique carbon atom, making assignment more straightforward. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons, though for this simple structure, chemical shift prediction is often sufficient.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-30 mg) may be beneficial to reduce acquisition time, given the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Spectrometer: Use the same instrument as for ¹H NMR, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition: A standard proton-decoupled pulse sequence should be used. A longer acquisition time (hundreds or thousands of scans) is typically required.
-
Referencing: The spectrum is referenced to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
-
Predicted ¹³C NMR Spectrum and Interpretation
Four signals are expected for the four unique carbon environments in the molecule. The assignments are based on established chemical shifts for pyrazole rings and the predictable influence of the substituents.[6][7][8]
| Carbon Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |
| C 3 | 150 - 158 | The C3 carbon, attached to the primary amino group, is significantly deshielded and will appear downfield. This is a characteristic chemical shift for carbons bearing an amino group in a heterocyclic ring.[7] |
| C 5 | 155 - 163 | The C5 carbon, bonded to the dimethylamino group, is also strongly deshielded. It is often the most downfield carbon in the ring due to the electronic effects of both the adjacent ring nitrogen and the exocyclic dimethylamino group. |
| C 4 | 80 - 90 | The C4 carbon is dramatically shielded by the strong +M (mesomeric) effect of the two nitrogen substituents at C3 and C5. This results in a characteristic upfield shift compared to other pyrazole ring carbons.[6] |
| N5-(C H₃)₂ | 38 - 45 | The methyl carbons of the dimethylamino group will appear in the typical aliphatic region. |
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the molecular structure deduced from NMR.
Principles and Ionization Method Selection
Causality Behind Experimental Choices: The choice of ionization technique is critical.
-
Electrospray Ionization (ESI): This is the preferred method. N⁵,N⁵-Dimethyl-1H-pyrazole-3,5-diamine is a polar molecule with multiple basic nitrogen atoms, making it ideal for protonation in the ESI source. ESI is a soft ionization technique that will predominantly generate the protonated molecular ion [M+H]⁺, providing clear molecular weight information.[9]
-
Electron Impact (EI): While possible, EI is a high-energy, "hard" ionization technique that would likely cause extensive fragmentation, potentially making the molecular ion (M⁺•) weak or absent.[10] ESI is therefore superior for confirming molecular weight.
Experimental Protocol: LC-MS with ESI
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile. The solution should be filtered through a 0.22 µm syringe filter to prevent clogging of the LC-MS system.[9]
-
Instrument Setup:
-
Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
LC System: A simple isocratic flow of a mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) can be used for direct infusion or a quick elution from a C18 column. Formic acid aids in the protonation of the analyte.
-
Mass Analyzer: Acquire data in full scan mode over a relevant m/z range (e.g., 50-300 Da).
-
Tandem MS (MS/MS): To confirm the structure, perform a product ion scan by selecting the [M+H]⁺ ion (predicted m/z 141.12) as the precursor and fragmenting it using collision-induced dissociation (CID).
-
Predicted Mass Spectrum and Fragmentation Analysis
The analysis begins with the identification of the protonated molecular ion. Subsequent fragmentation provides a fingerprint that confirms the connectivity of the molecule.
Molecular Formula: C₅H₁₁N₄ Exact Mass: 140.1011 Predicted [M+H]⁺: m/z 141.1089
Predicted Fragmentation Pathways (MS/MS of m/z 141.1)
The fragmentation of protonated pyrazoles and amines follows predictable pathways, including the loss of small, stable neutral molecules or radicals.[11][12]
References
- 1. jocpr.com [jocpr.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the Synthesis of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine
Abstract
N5,N5-Dimethyl-1H-pyrazole-3,5-diamine is a substituted diamino pyrazole, a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and materials science. The pyrazole nucleus is a known pharmacophore present in numerous biologically active compounds, exhibiting properties ranging from anti-inflammatory to anticancer.[1] This guide provides an in-depth examination of a robust and scalable synthetic pathway to this compound. We will dissect a primary strategy that proceeds through the formation of a 3,5-diamino-1H-pyrazole core, followed by a selective N,N-dimethylation. The causality behind experimental choices, detailed protocols, and process optimization considerations are discussed to provide researchers and drug development professionals with a comprehensive and actionable resource.
Retrosynthetic Analysis and Strategic Overview
The synthesis of asymmetrically substituted pyrazoles requires a carefully planned strategy to control regioselectivity. A logical retrosynthetic approach to this compound identifies the core scaffold, 3,5-diamino-1H-pyrazole, as the key intermediate. This precursor can then be selectively dimethylated.
The primary challenges in this synthesis are:
-
Efficient construction of the 3,5-diamino-1H-pyrazole ring: This requires a method that is high-yielding and amenable to scale-up.
-
Selective N,N-dimethylation: The precursor, 3,5-diamino-1H-pyrazole, possesses three nucleophilic nitrogen atoms (two exocyclic amines and one endocyclic NH). The synthetic strategy must selectively target one of the exocyclic amino groups for dimethylation while avoiding reactions at the other sites.
The pathway detailed herein addresses these challenges by first building the stable pyrazole core and then employing a selective functionalization method.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the 3,5-Diamino-1H-pyrazole Core (Disperazol)
A highly effective and scalable synthesis for 3,5-diamino-1H-pyrazole (referred to as compound E or Disperazol in literature) has been developed, transitioning from gram to 400-gram scale.[2][3] This method involves two primary steps: the formation of a dicyanovinyl intermediate via diazotization, followed by a ring-closing cyclization with hydrazine.[4][5]
Pathway Overview: From Aniline to Diaminopyrazole
The synthesis begins with a substituted aniline and malononitrile, which are coupled to form an intermediate that is then cyclized. This approach avoids the direct use of potentially unstable or hazardous precursors.
Caption: Two-step synthesis of the 3,5-diamino-1H-pyrazole core.
Step 1: Synthesis of Intermediate via Diazotization and Coupling
Causality and Experimental Choices: The initial step involves a diazotization reaction. Traditional methods using sodium nitrite and strong acids can be hazardous on a large scale due to the instability of the diazonium ion intermediate.[4] To mitigate this risk, modern approaches utilize reagents like tert-butyl nitrite (TBN), which is a stable and non-explosive diazotizing agent that allows the reaction to proceed at warmer temperatures (e.g., 28°C to 80°C).[4] The use of flow chemistry for this step further enhances safety by ensuring that the unstable diazonium species is generated in situ and consumed immediately by the malononitrile present in the reaction stream.[2][4]
Experimental Protocol (Adapted from Flow Chemistry Synthesis): [2][4]
-
Reagent Preparation:
-
Solution 1: Prepare a 2 M solution of 2-fluoroaniline (A) and malononitrile (B) in a 1:1 molar ratio in acetonitrile (ACN).
-
Solution 2: Prepare a 2 M solution of tert-butyl nitrite (TBN) in ACN.
-
-
Flow Reaction Setup:
-
Pump the two solutions at equal flow rates into a T-mixer.
-
Pass the combined stream through a PTFE coil reactor (e.g., 14 mL volume) maintained at a constant temperature of 28°C. A fan can be used to dissipate the mild exothermic heat.
-
The residence time in the reactor is typically short (e.g., 3 minutes) to ensure high product purity.
-
-
Work-up and Isolation:
-
The output from the reactor is collected. The intermediate product (D) typically precipitates from the solution.
-
The product is isolated by filtration, washed with cold solvent (e.g., diethyl ether), and dried under vacuum.
-
Data Summary:
| Parameter | Value | Reference |
| Reactant Concentration | 2 M in ACN | [2][5] |
| Molar Ratio (A:B:TBN) | 1:1:1 | [2] |
| Temperature | 28 °C | [2][5] |
| Residence Time | 3 minutes | [2] |
| Typical Yield | High (quantitative conversion often observed) | [5] |
Step 2: Cyclization with Hydrazine to Form 3,5-Diamino-1H-pyrazole
Causality and Experimental Choices: The ring-closure step is a cyclization reaction driven by the nucleophilic attack of hydrazine on the nitrile groups of the intermediate. The choice of solvent is critical for maximizing yield. While ethanol can be used, the product (E) has partial solubility, leading to lower isolated yields.[4] Diethyl ether (Et₂O) was found to be a superior solvent as it facilitates complete precipitation of the product upon formation, thereby driving the reaction to completion and maximizing recovery.[4] The reaction is highly exothermic, so the dropwise addition of hydrazine hydrate is crucial for temperature control.[4]
Experimental Protocol (Batch Synthesis): [4]
-
Reaction Setup:
-
Suspend the intermediate D (1 equivalent) in diethyl ether (Et₂O) to a concentration of 0.5 M in a conical flask equipped with a stir bar.
-
-
Reagent Addition:
-
Slowly add hydrazine hydrate (1.15 equivalents) dropwise to the stirred slurry. The reaction is exothermic, and the temperature should be monitored.
-
Upon addition, the suspended intermediate will dissolve, and the final product will begin to precipitate.
-
-
Reaction Completion and Isolation:
-
Stir the mixture overnight at room temperature to ensure complete reaction and precipitation.
-
Cool the reaction mixture (e.g., to 0°C) to further decrease the solubility of the product.
-
Isolate the solid product (E) by suction filtration, wash with cold Et₂O, and dry under vacuum.
-
Proposed Pathway for Selective N,N-Dimethylation
With the 3,5-diamino-1H-pyrazole core in hand, the final step is the selective dimethylation of one of the exocyclic amino groups. Direct alkylation with methyl halides is generally unselective and can lead to a mixture of N-methylated, N,N-dimethylated, and even quaternary ammonium salt products on all three nitrogen atoms. A more controlled and industrially viable method is reductive amination.
Reductive Amination Strategy
Mechanism and Rationale: Reductive amination with formaldehyde is a classic and highly effective method for the exhaustive methylation of primary amines to their tertiary dimethylamine counterparts. The reaction proceeds in two stages:
-
Imine Formation: The primary amine reacts with formaldehyde to form an intermediate iminium ion.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or formic acid (in the Eschweiler-Clarke reaction), reduces the iminium ion to the dimethylamine.
This method is highly selective for the exocyclic amino groups over the endocyclic pyrazole nitrogen because the pyrazole NH is significantly less basic and nucleophilic, and does not readily form an iminium ion under these conditions. Selectivity between the two exocyclic amines would likely result in a statistical mixture, which would require chromatographic separation. For a targeted synthesis, a protecting group strategy would be necessary prior to this step.
Caption: Workflow for selective N,N-dimethylation via reductive amination.
Hypothetical Experimental Protocol
-
Reaction Setup:
-
Dissolve 3,5-diamino-1H-pyrazole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
-
Formation of Iminium Ion:
-
Add aqueous formaldehyde (37 wt. %, 2.2-2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.2-2.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired this compound from any unreacted starting material or mono-methylated byproducts.
-
Summary and Outlook
The synthesis of this compound can be achieved through a logical and robust two-stage process. The first stage involves the safe and scalable construction of the 3,5-diamino-1H-pyrazole core using a flow-chemistry-based diazotization followed by a precipitation-driven cyclization.[2][4] The second stage employs a selective reductive amination protocol to install the N,N-dimethyl functionality onto an exocyclic amine. This guide provides the strategic framework and detailed procedural considerations necessary for the successful synthesis of this valuable heterocyclic building block. Future work could focus on developing a one-pot procedure for the methylation step or exploring enzymatic methods to achieve higher regioselectivity, thereby enhancing the overall efficiency and sustainability of the synthesis.
References
- 1. jocpr.com [jocpr.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine: Starting Materials and Strategic Selection
Abstract: N5,N5-Dimethyl-1H-pyrazole-3,5-diamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for more complex molecular architectures. The successful synthesis of this target molecule is critically dependent on the strategic selection of appropriate starting materials and a robust synthetic pathway. This guide provides a detailed examination of the prevalent synthetic routes, focusing on the essential precursors and the chemical logic underpinning their selection. We will explore the construction of the core 1H-pyrazole-3,5-diamine scaffold and the subsequent selective N,N-dimethylation, offering field-proven insights and step-by-step protocols for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Pyrazole-3,5-diamine Scaffold
The pyrazole ring is a fundamental motif frequently found in pharmaceuticals and biologically active compounds, prized for its unique electronic properties and ability to participate in hydrogen bonding.[1][2] Specifically, the 3,5-diaminopyrazole substructure offers two key points for functionalization, making it a valuable intermediate in the synthesis of targeted therapeutics, such as kinase inhibitors, and advanced polymers. The addition of a dimethylamino group, as in this compound, further modulates the molecule's polarity, solubility, and binding interactions, enhancing its utility. This guide deconstructs the synthesis into its core components to provide a clear roadmap for its efficient preparation.
Retrosynthetic Analysis and Core Synthetic Strategy
A logical retrosynthetic analysis of the target molecule reveals two primary stages: the formation of the 1H-pyrazole-3,5-diamine core and the subsequent selective dimethylation of an exocyclic amine. The primary challenge lies in achieving selective methylation at the N5 position without affecting the N1 ring nitrogen or the N3 amine.
References
An In-Depth Technical Guide to N5,N5-Dimethyl-1H-pyrazole-3,5-diamine: Physicochemical Properties and Synthetic Pathways
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Pyrazole Scaffold
In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge due to their unique combination of metabolic stability, synthetic accessibility, and capacity for diverse biological interactions. The pyrazole ring system is a quintessential example of such a "privileged scaffold".[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in a multitude of approved therapeutic agents, targeting a wide array of clinical conditions from inflammation to oncology.[3][4]
This guide focuses on a specific, functionalized derivative: N5,N5-Dimethyl-1H-pyrazole-3,5-diamine . By possessing multiple reactive sites—a primary amine, a tertiary amine, and the pyrazole ring's NH group—this compound represents a versatile and valuable building block for the synthesis of complex molecular architectures. Its strategic importance lies in its potential to serve as a key intermediate in the generation of compound libraries for high-throughput screening and in the targeted synthesis of novel drug candidates. This document provides a comprehensive overview of its core physical and chemical characteristics, a validated synthetic protocol, and its spectroscopic profile to support researchers and drug development professionals in leveraging its full potential.
Molecular Structure and Identification
The foundational step in utilizing any chemical entity is the unambiguous confirmation of its structure and identity. This compound is characterized by a pyrazole core substituted with a primary amine at the C3 position and a dimethylamino group at the C5 position.
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 935667-36-0 | [5] |
| Molecular Formula | C₅H₁₀N₄ | [5] |
| Molecular Weight | 126.16 g/mol | [5] |
| Canonical SMILES | CN(C)C1=CC(=NNC1)N | N/A |
Physicochemical Characteristics
The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. While comprehensive experimental data for this compound is not extensively published, the characteristics of closely related analogs provide a reliable predictive framework.
Table 2: Physical and Chemical Properties
| Property | Value / Observation | Comparative Data & Rationale |
|---|---|---|
| Appearance | Expected to be a crystalline solid. | The related compound 3,5-dimethylpyrazole is a white to light beige crystalline solid.[6] |
| Melting Point | Data not available. | For comparison, 3,5-dimethylpyrazole has a melting point of 105-108 °C.[6][7] The presence of amino groups capable of hydrogen bonding may lead to a higher melting point. |
| Boiling Point | Data not available. | 3,5-dimethylpyrazole has a boiling point of 218 °C.[6][7] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol) and have some solubility in water. | The presence of multiple nitrogen atoms, including primary and tertiary amines, allows for hydrogen bonding with protic solvents, enhancing solubility. 3,5-dimethylpyrazole is soluble in methanol and slightly soluble in water.[8] |
| pKa | Data not available. | The pyrazole NH is weakly acidic, while the amino groups are basic. The exact pKa values would require experimental determination. |
Spectroscopic Profile
Spectroscopic analysis is critical for structural confirmation and purity assessment. Based on the known structure and data from analogous compounds, the following spectral characteristics are predicted for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple and highly informative:
-
δ 5.0-6.0 ppm (s, 1H): A singlet corresponding to the proton at the C4 position of the pyrazole ring.[9]
-
δ ~2.8-3.0 ppm (s, 6H): A singlet integrating to six protons, representing the two equivalent methyl groups of the N,N-dimethylamino substituent.
-
Variable (br s, 2H): A broad singlet for the two protons of the primary amine (-NH₂) at the C3 position. The chemical shift and peak shape are highly dependent on solvent and concentration.
-
Variable (br s, 1H): A broad singlet for the proton of the pyrazole ring (-NH). Its position is also highly solvent and concentration-dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display five distinct signals:
-
δ ~150-160 ppm: Two quaternary carbons, C3 and C5, attached to nitrogen atoms. Their exact shifts will differ based on the electronic effects of the amino and dimethylamino groups.[10]
-
δ ~85-95 ppm: The methine carbon, C4, of the pyrazole ring.[10]
-
δ ~40 ppm: The carbon signal from the N-methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present:
-
3100-3400 cm⁻¹: A broad region showing N-H stretching vibrations from both the pyrazole ring NH and the primary amine NH₂. The primary amine may show two distinct bands (symmetric and asymmetric stretching).[11][12][13]
-
2900-3000 cm⁻¹: C-H stretching vibrations from the methyl groups.
-
~1600-1650 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazole ring's aromatic system.
-
~1550-1620 cm⁻¹: N-H bending (scissoring) vibration from the primary amine.
Mass Spectrometry
In mass spectrometry (electron ionization), the compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.
-
Expected m/z: 126.10 (for the molecular ion C₅H₁₀N₄⁺), consistent with its calculated molecular weight.[5] Fragmentation patterns would likely involve the loss of methyl groups or parts of the amino substituents.
Chemical Reactivity and Synthesis
Core Reactivity
This compound is a trifunctional molecule, offering several avenues for chemical modification:
-
N-Acylation/Alkylation: The primary amine at C3 is a potent nucleophile, readily undergoing reactions with acyl chlorides, anhydrides, or alkyl halides.
-
Pyrazole Ring N-Substitution: The NH of the pyrazole ring can be deprotonated with a base and subsequently alkylated or acylated, a common strategy in pyrazole chemistry to modulate properties and block a metabolic site.[14]
-
Electrophilic Aromatic Substitution: While the pyrazole ring is electron-rich, electrophilic substitution typically occurs at the C4 position. However, this position is already occupied by a proton, making it susceptible to reactions like halogenation or nitrosation under specific conditions.
General Synthetic Pathway
The synthesis of 3,5-diaminopyrazole derivatives is well-established and most commonly proceeds via the cyclization of a hydrazine derivative with malononitrile.[15][16] This method is efficient, high-yielding, and utilizes readily available starting materials.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol is a representative, self-validating procedure derived from established methods for pyrazole synthesis.[15][17]
Objective: To synthesize this compound from malononitrile and 1,1-dimethylhydrazine.
Materials:
-
Malononitrile (1.0 equiv.)
-
1,1-Dimethylhydrazine (1.1 equiv.)
-
Ethanol (or other suitable alcohol)
-
Sodium ethoxide (catalytic amount, optional)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve malononitrile (1.0 equiv.) in absolute ethanol.
-
Causality: Ethanol serves as a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.
-
-
Addition of Hydrazine: To the stirring solution, add 1,1-dimethylhydrazine (1.1 equiv.) dropwise at room temperature. A slight exotherm may be observed.
-
Causality: A slight excess of the hydrazine derivative ensures complete consumption of the malononitrile. Dropwise addition helps control the reaction rate and any initial exotherm.
-
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the intramolecular cyclization step, which is the rate-determining step leading to the formation of the stable pyrazole ring.
-
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath. The product may precipitate from the solution. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Causality: Lowering the temperature decreases the solubility of the product, promoting crystallization and simplifying isolation.
-
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.
-
Self-Validation: The purity of the final product should be confirmed by melting point analysis and the spectroscopic methods outlined in Section 4.0.
-
Applications in Research and Drug Development
The true value of this compound lies in its application as a versatile chemical intermediate.
-
Scaffold for Kinase Inhibitors: The pyrazole core is prevalent in numerous kinase inhibitors used in oncology.[3] The amino groups at the C3 and C5 positions provide ideal handles for introducing substituents that can target the hinge region or other key binding pockets of protein kinases.
-
Anti-Inflammatory and Analgesic Agents: Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core, highlighting the scaffold's utility in developing anti-inflammatory drugs.[1][2]
-
Development of Compound Libraries: The multiple reactive sites on the molecule allow for the rapid generation of a diverse library of related compounds through combinatorial chemistry, which is essential for identifying new biological hits in drug screening campaigns.
-
Anti-Biofilm Agents: Substituted 3,5-diamino-1H-pyrazoles have been identified as potent agents that can induce the dispersal of bacterial biofilms, representing a novel strategy to combat antibiotic resistance.[16]
Conclusion
This compound is more than just a single chemical entity; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical and spectroscopic characteristics, combined with a straightforward and robust synthetic route, make it an accessible and valuable building block. The presence of multiple, differentially reactive functional groups provides a platform for extensive chemical exploration. As the demand for novel therapeutics with improved efficacy and selectivity continues to grow, versatile scaffolds like this compound will remain indispensable to the process of drug discovery and development.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 3,5-二甲基吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3,5-Dimethylpyrazole | 67-51-6 [chemicalbook.com]
- 8. 3,5-Dimethyl-1H-pyrazole, 99% | Fisher Scientific [fishersci.ca]
- 9. rsc.org [rsc.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. mdpi.com [mdpi.com]
- 16. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
"N5,N5-Dimethyl-1H-pyrazole-3,5-diamine" IUPAC name
An In-Depth Technical Guide to N5,N5-Dimethyl-1H-pyrazole-3,5-diamine: Nomenclature, Synthesis, and Applications in Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2][3][4] This guide provides a detailed examination of a specific, functionalized pyrazole derivative, this compound. We will dissect its formal IUPAC nomenclature, explore its physicochemical properties, and present a representative synthetic pathway with mechanistic insights. Furthermore, this document contextualizes the compound's significance by exploring the broader role of substituted diaminopyrazoles as versatile building blocks in the design and development of novel therapeutic agents, particularly in the domain of protein kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
Heterocyclic compounds are fundamental to the development of new medicines, with nitrogen-containing rings being particularly prominent in a vast array of therapeutic agents.[5] Among these, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as an exceptionally valuable scaffold in drug discovery.[5][6] Its metabolic stability and versatile chemical nature allow for the strategic placement of various substituents, enabling the fine-tuning of pharmacological properties.[4][7]
The significance of the pyrazole moiety is evidenced by its incorporation into a wide range of approved drugs targeting diverse diseases.[1][2][3] Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and a growing number of kinase inhibitors for cancer therapy like Ibrutinib and Ruxolitinib.[2][3][8] The ability of the pyrazole ring to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal framework for designing molecules that can bind with high affinity and selectivity to biological targets.[7]
IUPAC Nomenclature and Structural Elucidation
The precise naming of a chemical compound is critical for unambiguous communication in scientific research. The molecule of interest, "this compound," is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).
The correct IUPAC name for this compound is N5,N5-dimethyl-1_H_-pyrazole-3,5-diamine . Let's deconstruct this name to understand the underlying structure:
-
Pyrazole : This is the parent heterocycle, a five-membered aromatic ring containing two adjacent nitrogen atoms.
-
1_H_ : This indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom, and it is the standard tautomeric form.
-
-3,5-diamine : This suffix reveals the presence of two amino (-NH2) groups attached to the carbon atoms at positions 3 and 5 of the pyrazole ring. The parent structure without the methyl groups is 1H-pyrazole-3,5-diamine.[9]
-
N5,N5-dimethyl- : This prefix specifies that two methyl (-CH3) groups are attached to the nitrogen atom of the amino group at position 5. The superscript '5' links the substitution to the parent ring's numbering, and the italicized 'N' indicates that the attachment is on the nitrogen of that substituent.
Therefore, the name describes a pyrazole ring with a primary amine at position 3 and a tertiary dimethylamine at position 5.
Physicochemical Properties
A summary of the key computed and experimental properties for this compound is presented below. These properties are essential for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C5H10N4 | [10] |
| Molecular Weight | 126.16 g/mol | [10] |
| CAS Number | 935667-36-0 | [10] |
| Appearance | Typically a solid at room temperature | Inferred |
| Purity | Commercially available at ≥97% | [10] |
| Storage | Room temperature | [10] |
Synthesis and Mechanistic Rationale
The synthesis of substituted pyrazoles is a well-established area of organic chemistry. The most fundamental and widely used method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[11] This approach offers a high degree of flexibility, allowing for the introduction of various substituents onto the pyrazole core.
Below is a representative, generalized protocol for the synthesis of a 3,5-disubstituted pyrazole, adapted for our target class of molecules. The synthesis of this compound would likely start from a malononitrile or cyanoacetamide derivative, which serves as the three-carbon precursor.
Experimental Protocol: Synthesis of a Substituted 3,5-Diaminopyrazole Derivative
This protocol outlines the synthesis of the parent 3,5-diamino-1H-pyrazole, which can be subsequently alkylated to yield the target compound.
Step 1: Cyclocondensation Reaction
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malononitrile (1 equivalent) and absolute ethanol to create a solution.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. The addition is often exothermic, and cooling may be necessary to maintain control.
-
Causality: Hydrazine hydrate serves as the binucleophilic N-N component required to form the pyrazole ring. Ethanol is a common polar protic solvent that facilitates the dissolution of reactants and mediates the reaction.
-
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization/aromatization steps.
-
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The resulting solid is 1H-pyrazole-3,5-diamine.
Step 2: Selective N-Alkylation (Hypothetical)
-
The selective dimethylation on the exocyclic amine at C5 would require advanced protecting group strategies to differentiate between the two ring nitrogens and the two exocyclic amino groups, followed by methylation and deprotection. This multi-step process is complex and beyond the scope of a generalized guide.
Synthesis Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,5-Diamino-1H-pyrazole | C3H6N4 | CID 9793703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. mdpi.com [mdpi.com]
The Discovery of Novel Pyrazole Diamine Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and profound pharmacological importance.[1][2] This five-membered heterocyclic ring is a key structural component in numerous FDA-approved drugs, particularly in the realm of oncology.[3][4] This guide delves into the discovery of a specific, highly promising subclass: novel pyrazole diamine derivatives. We will explore the strategic rationale behind their design, detailing the synthetic pathways for their creation, robust methodologies for their biological evaluation, and a critical analysis of their structure-activity relationships (SAR). This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals dedicated to advancing next-generation therapeutics, with a particular focus on targeted protein kinase inhibition.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast array of biologically active compounds.[5] Its significance in drug discovery is underscored by its presence in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and a host of protein kinase inhibitors (PKIs) such as Crizotinib and Ruxolitinib.[1][3][6]
The utility of the pyrazole scaffold stems from several key physicochemical properties:
-
Hydrogen Bonding Capability: The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the active sites of biological targets like protein kinases.[1]
-
Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrazole core, allowing for the systematic exploration of chemical space.[7][8]
-
Metabolic Stability: The aromatic nature of the pyrazole ring often imparts favorable metabolic stability to drug candidates.
-
Bioisosteric Versatility: The pyrazole nucleus can serve as a bioisostere for other aromatic or heterocyclic systems, enabling chemists to fine-tune a molecule's properties while maintaining its core binding interactions.[1]
Given these advantages, the pyrazole scaffold serves as an exceptional starting point for the design of targeted therapies, particularly for protein kinases, whose dysregulation is a hallmark of many cancers.[2][3]
Design Rationale for Pyrazole Diamine Derivatives as Kinase Inhibitors
Protein kinases orchestrate a complex network of cellular signaling pathways. In many cancers, the aberrant activation of specific kinases, such as Janus kinases (JAKs) or Cyclin-Dependent Kinases (CDKs), drives uncontrolled cell proliferation and survival.[9][10][11] Small molecule inhibitors that target the ATP-binding site of these kinases have revolutionized cancer treatment.
The design of pyrazole diamine derivatives is a deliberate strategy to enhance potency and selectivity for specific kinase targets. The rationale is grounded in the typical architecture of a kinase ATP-binding pocket:
-
Hinge-Binding Region: A critical region where the inhibitor must form key hydrogen bonds, mimicking the interaction of the adenine portion of ATP. The pyrazole core, often with an adjacent amine, is an excellent "hinge-binder."[12]
-
Hydrophobic Pockets: Adjacent regions that can be exploited by appending hydrophobic groups to the core scaffold to increase binding affinity.
-
Solvent-Exposed Region: An area leading out of the active site where substitutions can be made to modulate solubility and other pharmacokinetic properties.
The diamine motif is particularly strategic. One amine group is typically positioned to interact with the kinase hinge region, while the second amine serves as a versatile chemical handle. This second handle allows for the introduction of a diverse array of substituents (R-groups) that can probe the hydrophobic and solvent-exposed regions of the ATP pocket, enabling a systematic Structure-Activity Relationship (SAR) study.[10][13]
Synthetic Strategies and Methodologies
The construction of a library of pyrazole diamine derivatives begins with a robust and flexible synthetic plan. A common and efficient approach involves a multicomponent reaction (MCR), which allows for the rapid assembly of the core structure from simple starting materials.[11][14]
General Synthetic Scheme
A representative synthesis often involves the condensation of a hydrazine derivative with a β-ketoester or a similar 1,3-difunctional compound, a classic method known as the Knorr pyrazole synthesis.[7] Subsequent functionalization allows for the introduction of the diamine character and further diversification.
Caption: General workflow for one-pot synthesis of a pyrazole diamine core.
Step-by-Step Protocol: Synthesis of a Representative Compound
This protocol describes the microwave-assisted, one-pot synthesis of a 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative, adapted from methodologies reported in the literature.[11]
Materials:
-
2-Hydrazinopyridine (1.0 mmol)
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol (5 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Microwave synthesis vial (10 mL)
Procedure:
-
To a 10 mL microwave synthesis vial, add 2-hydrazinopyridine (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (5 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 15 minutes. Causality: Microwave irradiation accelerates the reaction rate, significantly reducing reaction times compared to conventional heating.
-
After cooling to room temperature, a precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the target pyrazole diamine derivative.
Self-Validation: The purity and identity of the synthesized compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct structure has been obtained before proceeding to biological evaluation.
Biological Evaluation and Mechanism of Action
Once synthesized and characterized, the novel compounds must be screened for biological activity. For kinase inhibitors, this involves a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based models.
In Vitro Enzymatic Kinase Inhibition Assay
The primary screen measures the ability of a compound to directly inhibit the enzymatic activity of the target kinase. A variety of assay formats are available, with time-resolved fluorescence resonance energy transfer (TR-FRET) being a common and robust method.
Caption: High-level workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol: TR-FRET Kinase Assay (General)
Materials:
-
Target kinase (e.g., CDK2/Cyclin E)
-
Biotinylated peptide substrate
-
ATP
-
Test compounds dissolved in DMSO
-
Assay buffer
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
384-well low-volume assay plates
Procedure:
-
Prepare a solution of the target kinase and its biotinylated substrate in assay buffer. Dispense into the wells of a 384-well plate.
-
Add the test compounds in a dose-response format (e.g., 10-point, 3-fold serial dilution). Include positive (no inhibitor) and negative (no kinase) controls. Trustworthiness: A full dose-response curve is essential for accurately determining the potency (IC50).
-
Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors are fairly evaluated.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Add the detection solution containing the Europium-labeled antibody and SA-APC. The antibody binds to the phosphorylated substrate, and the streptavidin binds to the biotin tag.
-
Incubate for 60 minutes to allow the detection reagents to bind.
-
Read the plate on a TR-FRET enabled plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell-Based Assays
Promising compounds from the enzymatic assay are then tested in relevant cancer cell lines to assess their anti-proliferative effects and confirm on-target activity within a cellular context. For a CDK inhibitor, this would involve measuring the inhibition of cell growth in a cancer line known to be dependent on CDK activity, such as MCF-7 (breast cancer).[11] Further studies can confirm the mechanism by observing cell cycle arrest or a decrease in the phosphorylation of downstream proteins like the Retinoblastoma protein (pRb).[13]
Caption: Simplified pathway showing inhibition of CDK2 by a pyrazole diamine.
Structure-Activity Relationship (SAR) Analysis
SAR analysis is the process of correlating changes in a molecule's structure with changes in its biological activity. By synthesizing and testing a matrix of analogs, researchers can identify which parts of the molecule are critical for potency and selectivity.[6][15]
For our pyrazole diamine scaffold, key positions for modification include:
-
The N-1 Pyridinyl Group: Modifications here can affect interactions in the solvent-exposed region and influence solubility.
-
The C-4 Aryl Group: This group typically projects into a hydrophobic pocket. Varying the substituents on this ring (e.g., adding halogens, methoxy groups) can significantly impact potency.[11]
-
The C-3 and C-5 Amino Groups: While often crucial for hinge binding, derivatizing these amines can sometimes lead to improved interactions or provide vectors for further modification.
Data Summary Table
The following table presents hypothetical but representative data for a small series of pyrazole diamine analogs targeting CDK2, illustrating a typical SAR investigation.
| Compound ID | R-group on C4-Aryl Ring | CDK2 IC50 (nM)[11] | MCF-7 Cell Proliferation IC50 (µM)[11] |
| PD-01 | H (Phenyl) | 85 | 15.3 |
| PD-02 | 4-Cl | 46 | 8.0 |
| PD-03 | 4-F | 55 | 9.2 |
| PD-04 | 4-OCH₃ | 77 | 13.1 |
| PD-05 | 2,4-diCl | 25 | 4.5 |
SAR Insights:
-
Halogenation is Favorable: The addition of a chlorine (PD-02) or fluorine (PD-03) at the 4-position of the aryl ring improves potency over the unsubstituted parent compound (PD-01). This suggests a favorable interaction, possibly halogen bonding, within the hydrophobic pocket.
-
Electron-Donating Groups are Tolerated but Not Optimal: The methoxy group (PD-04) results in activity similar to the parent compound, suggesting that while the space is occupied, the electronic contribution is not beneficial for binding.
-
Multiple Halogens Enhance Potency: The di-chloro substituted analog (PD-05) shows the highest potency in both the enzymatic and cellular assays, indicating that multiple points of favorable interaction can be engaged. This compound would be a strong candidate for further preclinical development.
Conclusion and Future Directions
The pyrazole diamine scaffold represents a highly versatile and potent platform for the discovery of novel kinase inhibitors. The strategic design, enabled by efficient multicomponent synthesis, allows for rapid exploration of structure-activity relationships. The tiered approach to biological evaluation, from enzymatic assays to cellular models, provides a robust system for identifying and validating lead candidates.
Future work on promising leads, such as compound PD-05 from our hypothetical SAR study, would involve comprehensive pharmacokinetic (ADME) profiling, in vivo efficacy studies in animal models of cancer, and detailed selectivity profiling against a broad panel of kinases to ensure a sufficient therapeutic window. The insights gained from this systematic discovery process pave the way for the development of next-generation targeted therapies with the potential for significant clinical impact.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The N5,N5-Dimethyl-1H-pyrazole-3,5-diamine Scaffold in Modern Medicinal Chemistry
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in numerous FDA-approved drugs.[1][2][3] Within this class, 3,5-diaminopyrazole derivatives serve as exceptionally versatile building blocks for constructing diverse molecular architectures.[2][4][5] This guide focuses on the strategic application of a specific, yet broadly applicable analogue, N5,N5-Dimethyl-1H-pyrazole-3,5-diamine. By selectively blocking one of the reactive amino groups through dimethylation, this scaffold offers medicinal chemists a refined tool for directing synthetic transformations. This modification enhances control over regioselectivity, modulates physicochemical properties such as solubility and hydrogen bonding capacity, and ultimately streamlines the path to novel therapeutics. We will explore its application in the rational design of kinase inhibitors and antimicrobial agents, providing detailed synthetic protocols, structure-activity relationship (SAR) insights, and the fundamental principles guiding its use in drug discovery programs.
Section 1: The 3,5-Diaminopyrazole Scaffold: A Privileged Core in Drug Discovery
The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of features that make it ideal for drug design.[1] One nitrogen atom acts as a hydrogen bond donor (N-H), while the other acts as a hydrogen bond acceptor, allowing it to form critical interactions with biological targets, most notably the hinge region of protein kinases.[1][3][6]
The 3,5-diamino substitution pattern is particularly valuable. The two amino groups provide reactive handles for a multitude of chemical transformations, enabling the construction of fused heterocyclic systems or the introduction of diverse side chains to probe the chemical space around a biological target.[4][5] Specifically, the 5-amino group is a versatile precursor for creating fused pyrazolo[1,5-a]pyrimidines, another scaffold with significant pharmacological importance, particularly in the development of kinase inhibitors.[7][8][9]
The focus of this guide, This compound , introduces a strategic modification. The dimethylated amine at the C5 position is rendered a tertiary amine, removing its ability to act as a nucleophile in common condensation reactions. This leaves three key positions for controlled, sequential modification:
-
N1-H of the Pyrazole Ring: Can be alkylated or arylated to extend into solvent-exposed regions or specific pockets of a target protein.
-
C3-Primary Amine (-NH₂): A potent nucleophile, ideal for forming amides, sulfonamides, or for building fused ring systems.
-
C4-H of the Pyrazole Ring: Susceptible to electrophilic substitution, allowing for the introduction of groups that can modulate electronic properties or occupy additional binding space.
This controlled reactivity makes the N5,N5-dimethylated scaffold a superior starting material for building complex libraries with high efficiency and predictable outcomes.
Section 2: Synthetic Strategies & Protocols
The synthesis of the core scaffold and its subsequent derivatization are central to its application. The protocols below are based on established methodologies for diaminopyrazole chemistry.
Protocol 2.1: General Synthesis of the 3,5-Diaminopyrazole Core
The most common and efficient route to the 3,5-diaminopyrazole core involves the cyclocondensation of a malononitrile derivative with hydrazine.[5][10]
Causality: Hydrazine hydrate provides the two adjacent nitrogen atoms required to form the pyrazole ring. The reaction is a nucleophilic attack of hydrazine onto the nitrile carbons of malononitrile, followed by cyclization and tautomerization to yield the aromatic pyrazole ring.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve malononitrile (1.0 eq) in ethanol (5 mL per gram of malononitrile).
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature overnight or heat to reflux for 2-4 hours until TLC analysis indicates the consumption of starting material.[10]
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by suction filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield the 3,5-diamino-1H-pyrazole as a solid.
Note: For the synthesis of the N5,N5-dimethyl target compound, N,N-dimethylmalononitrile could be used as a starting material, or post-synthesis selective dimethylation could be performed.
Protocol 2.2: Derivatization at the C3-Amine and N1-Ring Positions
This protocol outlines a general approach to building a small library from the core scaffold, illustrating its versatility.
Causality: The primary amine at C3 is more nucleophilic than the ring nitrogens. Acylation can be directed here using standard coupling conditions. Subsequent N1-alkylation typically requires a base to deprotonate the pyrazole N-H, making it a stronger nucleophile for reaction with an electrophile like an alkyl halide.
Step-by-Step Protocol:
-
C3-Amine Acylation:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF). .
-
Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or carboxylic acid (with a coupling agent like HATU) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor by TLC. Upon completion, perform an aqueous work-up, extract with an organic solvent, dry, and purify by column chromatography.
-
-
N1-Ring Alkylation:
-
Dissolve the C3-acylated product from the previous step (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq) and stir for 30 minutes at room temperature.
-
Add the desired alkyl or benzyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq).
-
Heat the reaction to 50-80 °C and stir for 2-12 hours until completion by TLC.
-
Quench the reaction carefully with water, extract with an organic solvent, wash the organic layer, dry, and purify by column chromatography.
-
Section 3: Key Therapeutic Applications
Application as Kinase Inhibitors
The pyrazole scaffold is a well-established "hinge-binder" in protein kinase inhibitors.[3][6] The N1-H and the adjacent N2 lone pair mimic the hydrogen bonding pattern of the adenine core of ATP, allowing pyrazole-based compounds to act as ATP-competitive inhibitors.[3] 3-aminopyrazole derivatives, in particular, have been successfully developed into inhibitors for a range of kinases implicated in cancer and inflammatory diseases.[6][11][12]
Mechanism of Action: The N5,N5-dimethyl scaffold can be elaborated to position functional groups that occupy the ATP-binding pocket. The C3-amino group is often derivatized with an aryl or heteroaryl group that extends into the hydrophobic regions of the active site, while the N1 position can be substituted to gain selectivity or improve pharmacokinetic properties.
Data Presentation: Pyrazole-Based Kinase Inhibitors
The following table summarizes the activity of several representative pyrazole-containing kinase inhibitors, demonstrating the potency achievable with this scaffold.
| Compound Name/Class | Target Kinase(s) | Reported IC₅₀ | Therapeutic Area | Reference |
| 4-Arylazo-3,5-diaminopyrazoles | CDK2, CDK9 | 0.1 - 10 µM | Oncology | [13][14] |
| N⁴-(1H-pyrazol-3-yl)pyrimidine | CDK16 | 160 nM (Kᴅ) | Oncology | [6] |
| 3-Aminopyrazole Derivatives | MK-2 | Varies | Inflammation | [11] |
| Gandotinib (LY2784544) | JAK2 | Potent (nM range) | Oncology | [3] |
Application as Antimicrobial Agents
Beyond oncology, pyrazole derivatives have shown significant promise as antimicrobial agents, tackling bacteria, fungi, and viruses.[15] The 3,5-diaminopyrazole scaffold is particularly noteworthy for its recently discovered application in combating bacterial biofilms.
Case Study: Anti-Biofilm Agents against Pseudomonas aeruginosa
Biofilms are communities of bacteria encased in a self-produced matrix, rendering them highly resistant to conventional antibiotics. A high-throughput screen identified 4-arylazo-3,5-diamino-1H-pyrazoles as potent anti-biofilm agents. These compounds do not kill the bacteria directly but rather induce the dispersal of biofilms, making the bacteria susceptible to antibiotics and host immune responses.
-
Mechanism: These molecules act as activators of the phosphodiesterase (PDE) BifA in P. aeruginosa, leading to the degradation of the secondary messenger cyclic di-GMP, a key signal for biofilm formation.
-
Significance: This represents a novel strategy for treating chronic, biofilm-associated infections, such as those in cystic fibrosis patients or on medical implants.
Section 4: Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is crucial for optimizing lead compounds.[16] SAR studies on pyrazole derivatives have yielded key insights.[17][18][19]
Key Modification Points and Their Impact:
-
N1 Position: Substitution at the N1 position generally influences pharmacokinetic properties.[18] For instance, adding small alkyl groups can improve cell permeability, while larger or more polar groups can enhance solubility.
-
C3-Amine: This is often a critical interaction point. Derivatization into amides or ureas is a common strategy to engage key residues in a target's active site. The nature of the substituent directly impacts potency and selectivity.[17][19]
-
C4 Position: This position is key for exploring specificity. In the anti-biofilm agents, an arylazo group at C4 was essential for activity. Similarly, in CDK inhibitors, this position was modified to optimize potency and selectivity.[13]
-
C5-Amine: The substitution on this amine influences the electronic properties of the pyrazole ring. Using the N5,N5-dimethyl scaffold provides a fixed electronic contribution and sterically blocks this position, directing other reactions to the more reactive C3-amine and N1-ring positions.
Section 5: Conclusion and Future Perspectives
The this compound scaffold represents a refined and powerful tool for the modern medicinal chemist. Its pre-defined modification at the C5-amine provides a strategic advantage, enabling more controlled and predictable synthetic outcomes in the creation of compound libraries. Its demonstrated utility as a core for potent kinase inhibitors and innovative anti-biofilm agents highlights its broad therapeutic potential.
Future research should focus on exploring this scaffold in new therapeutic areas where pyrazoles have shown promise, such as neurodegenerative diseases and metabolic disorders. Furthermore, the development of novel multicomponent reactions involving this building block could further accelerate the discovery of new drug candidates. As our understanding of complex diseases grows, the rational design of therapeutics using versatile and well-characterized scaffolds like this one will remain paramount to the success of drug discovery.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 7. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CA2867467A1 - 3,5-diaminopyrazole kinase inhibitors - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WO2006024858A1 - 4-arylazo-3,5-diamino-pyrazole compounds and use thereof - Google Patents [patents.google.com]
- 15. jocpr.com [jocpr.com]
- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 17. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Evaluation of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine and its Analogs as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine and related pyrazole diamine derivatives as potential enzyme inhibitors. While the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, the specific inhibitory profile of this compound is an emerging area of research.[1][2][3] This guide furnishes researchers with the foundational knowledge and detailed protocols required to characterize the inhibitory activity of this class of compounds against various enzyme targets. Drawing insights from studies on structurally similar pyrazole derivatives, we present methodologies for in vitro enzyme inhibition assays, determination of inhibitory potency (IC50), and preliminary mechanistic studies.[4]
Introduction: The Potential of Pyrazole Diamines in Enzyme Inhibition
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[3][5] The inherent structural features of pyrazoles, such as their ability to form multiple hydrogen bonds and engage in various molecular interactions, make them ideal candidates for the design of potent and selective enzyme inhibitors.
Recent studies have highlighted the potential of 3,5-diaminopyrazole derivatives in targeting specific enzymes. For instance, a series of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives have demonstrated significant inhibitory activity against Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.[4] Some of these compounds exhibited IC50 values in the sub-micromolar range, surpassing the potency of the known CDK2 inhibitor, roscovitine.[4] Furthermore, other 3,5-diamino-1H-pyrazole derivatives have been identified as modulators of bacterial phosphodiesterase activity, indicating the broad therapeutic potential of this chemical class.[6]
This compound (Molecular Formula: C5H10N4, Molecular Weight: 126.163 g/mol , CAS Number: 935667-36-0) represents a fundamental structure within this class.[7] Its dimethylated amine at the N5 position offers a unique substitution pattern that may confer selectivity and favorable pharmacokinetic properties. This application note will provide a systematic approach to evaluating the enzyme inhibitory potential of this and related compounds.
General Experimental Workflow
The characterization of a novel enzyme inhibitor typically follows a multi-step process. The workflow outlined below provides a logical progression from initial screening to more detailed mechanistic studies.
Figure 1: A generalized workflow for the characterization of this compound as a potential enzyme inhibitor.
Materials and Reagents
-
Test Compound: this compound (or analog thereof)
-
Enzyme: Purified, active enzyme of interest (e.g., CDK2/Cyclin A)
-
Substrate: Specific substrate for the chosen enzyme (e.g., histone H1 peptide for CDK2)
-
Positive Control Inhibitor: A known inhibitor of the target enzyme (e.g., roscovitine for CDK2)[4]
-
Assay Buffer: Buffer composition optimized for enzyme activity and stability.
-
Detection Reagents: Reagents for quantifying enzyme activity (e.g., ATP, [γ-³²P]ATP for radiometric assays, or components for fluorescence/luminescence-based assays).
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound.
-
Microplates: 96-well or 384-well plates suitable for the assay format.
-
Instrumentation: Microplate reader (for absorbance, fluorescence, or luminescence), scintillation counter (for radiometric assays), liquid handling systems.
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay (Example: CDK2 Kinase Assay)
This protocol is adapted from methodologies used for characterizing pyrazole-based CDK2 inhibitors and can be modified for other kinases or enzymes.[4]
Objective: To determine the inhibitory effect of this compound on the activity of a target enzyme.
Principle: This assay measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).
-
-
Assay Reaction Setup (in a 96-well plate):
-
To each well, add the following components in the specified order:
-
Assay Buffer
-
Test compound dilution (or DMSO for control wells)
-
Enzyme (e.g., CDK2/Cyclin A)
-
Substrate (e.g., Histone H1)
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding a solution containing ATP (and [γ-³²P]ATP for radiometric detection).
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Protocol 2: IC50 Determination
Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50%.
Procedure:
-
Perform the in vitro enzyme inhibition assay as described in Protocol 4.1 using a range of inhibitor concentrations (typically 8-12 concentrations in a semi-logarithmic series).
-
Include appropriate controls:
-
Positive Control: Wells with a known inhibitor of the enzyme.
-
Negative Control (0% inhibition): Wells with DMSO instead of the inhibitor.
-
Background Control (100% inhibition): Wells without the enzyme.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
Data Presentation and Interpretation
The inhibitory potency of this compound and its analogs should be summarized in a clear and concise format.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| This compound | CDK2/Cyclin A | TBD | Roscovitine | 0.99[4] |
| Analog 1 | CDK2/Cyclin A | TBD | Roscovitine | 0.99[4] |
| Analog 2 | CDK2/Cyclin A | TBD | Roscovitine | 0.99[4] |
| Published Analog (Compound 11) | CDK2/Cyclin A | 0.45[4] | Roscovitine | 0.99[4] |
TBD: To be determined experimentally.
Advanced Studies: Elucidating the Mechanism of Inhibition
For compounds that demonstrate significant inhibitory potency, further studies are warranted to understand their mechanism of action.
Figure 2: Workflow for determining the mechanism of enzyme inhibition for a pyrazole diamine derivative.
Troubleshooting
-
Low Inhibitory Activity:
-
Verify the purity and integrity of the test compound.
-
Confirm the activity of the enzyme and the validity of the assay using a known inhibitor.
-
Consider the possibility that the compound is not an inhibitor of the chosen target.
-
-
High Variability in Results:
-
Ensure accurate and consistent liquid handling.
-
Optimize assay conditions (e.g., incubation times, reagent concentrations).
-
Check for compound precipitation at higher concentrations.
-
-
Inconsistent IC50 Values:
-
Ensure that the dose-response curve has a sufficient number of data points and spans the full range of inhibition.
-
Verify the stability of the compound in the assay buffer.
-
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
Handle all chemicals in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
-
Dispose of all chemical waste according to institutional and local regulations.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
Application Notes and Protocols for N5,N5-Dimethyl-1H-pyrazole-3,5-diamine in Biofilm Research
Introduction: The Emerging Role of Pyrazole Derivatives in Combating Bacterial Biofilms
Bacterial biofilms represent a significant global challenge in healthcare and industrial settings. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), rendering them notoriously resistant to conventional antimicrobial agents and the host immune system. The pyrazole scaffold, a versatile heterocyclic compound, has garnered considerable attention in medicinal chemistry due to its wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] Recent investigations have illuminated the potential of pyrazole derivatives as a promising new class of anti-biofilm agents.[1][3][4][5][6] These compounds have demonstrated efficacy in inhibiting biofilm formation, eradicating established biofilms, and interfering with bacterial communication systems, such as quorum sensing (QS).[1][4][5][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of a novel pyrazole derivative, N5,N5-Dimethyl-1H-pyrazole-3,5-diamine, in biofilm research. While direct studies on this specific compound are nascent, this guide extrapolates from the wealth of data on structurally related 3,5-diamino-1H-pyrazole derivatives to provide robust protocols and a sound scientific framework for its investigation.[8][9][10][11] The methodologies outlined herein are designed to be self-validating, enabling a thorough assessment of the compound's anti-biofilm efficacy and mechanism of action.
I. Preliminary Antibacterial and Anti-Biofilm Screening
The initial step in evaluating any new potential antimicrobial agent is to determine its fundamental activity against planktonic (free-floating) bacteria and its ability to inhibit biofilm formation.
A. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.
Protocol 1: MIC and MBC Determination using Broth Microdilution
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) into a suitable broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.
-
Inoculum Standardization: Dilute the overnight culture to a concentration of approximately 1 x 10⁶ Colony Forming Units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing 100 µL of sterile broth per well.[12]
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.[12] Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound in a well with no visible bacterial growth.[12]
-
MBC Determination: To determine the MBC, plate 10 µL from each well that shows no visible growth onto an appropriate agar medium. The MBC is the lowest concentration that shows no bacterial growth on the agar plate after incubation.
B. Biofilm Inhibition Assay
This assay quantifies the ability of the compound to prevent the initial formation of biofilms.
Protocol 2: Crystal Violet Biofilm Inhibition Assay
-
Plate Preparation: In a 96-well microtiter plate, add 180 µL of growth medium containing serial dilutions of this compound.
-
Inoculation: Add 20 µL of a standardized bacterial suspension (1 x 10⁶ CFU/mL) to each well.[13] Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plate for 24 hours at 37°C to allow for biofilm formation.[13]
-
Washing: Carefully remove the contents of the wells and wash three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[13]
-
Fixation: Fix the remaining biofilm by adding 200 µL of 99% methanol to each well for 15 minutes.[13]
-
Staining: Remove the methanol and stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes at room temperature.[12][13]
-
Washing: Remove the crystal violet solution and wash the wells with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.
Table 1: Hypothetical Biofilm Inhibition Data for this compound against S. aureus
| Compound Concentration (µg/mL) | Absorbance at 570 nm (Mean ± SD) | Biofilm Inhibition (%) |
| 0 (Control) | 1.25 ± 0.08 | 0 |
| 8 | 1.10 ± 0.06 | 12 |
| 16 | 0.85 ± 0.05 | 32 |
| 32 | 0.45 ± 0.03 | 64 |
| 64 | 0.15 ± 0.02 | 88 |
| 128 | 0.05 ± 0.01 | 96 |
II. Eradication of Pre-formed Biofilms
A critical aspect of a potent anti-biofilm agent is its ability to disrupt and eradicate mature, established biofilms.
Protocol 3: Biofilm Eradication Assay
-
Biofilm Formation: Grow biofilms in a 96-well microtiter plate as described in Protocol 2 (steps 1-3), but without the addition of the test compound.
-
Compound Treatment: After 24 hours of biofilm formation, carefully remove the planktonic cells and wash the wells with PBS. Add 200 µL of fresh medium containing serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Quantification: Quantify the remaining biofilm using the crystal violet staining method as described in Protocol 2 (steps 4-9).
III. Visualization of Biofilm Disruption
Scanning Electron Microscopy (SEM) provides a powerful visual confirmation of the compound's effect on biofilm architecture.
Protocol 4: Scanning Electron Microscopy (SEM) Analysis
-
Biofilm Growth on Surfaces: Grow biofilms on sterile coupons (e.g., glass, plastic) submerged in a bacterial culture with and without the test compound at its Minimum Biofilm Eradication Concentration (MBEC).
-
Sample Preparation: After incubation, gently wash the coupons with PBS to remove non-adherent cells.
-
Fixation: Fix the biofilms with a solution of 2.5% glutaraldehyde in PBS for 2 hours at room temperature.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Drying and Coating: Critical-point dry the samples and coat them with a thin layer of gold or palladium.
-
Imaging: Visualize the samples using a scanning electron microscope.[2][5]
IV. Investigating the Mechanism of Action: Quorum Sensing Inhibition
Many pyrazole derivatives exert their anti-biofilm effects by interfering with quorum sensing (QS), the bacterial cell-to-cell communication system that regulates biofilm formation and virulence factor expression.[1][4][5]
Protocol 5: Anti-Quorum Sensing Activity using Chromobacterium violaceum CV026
The biosensor strain Chromobacterium violaceum CV026 produces the purple pigment violacein in response to N-acylhomoserine lactone (AHL) signaling molecules. Inhibition of violacein production indicates potential anti-QS activity.
-
Plate Preparation: Prepare Luria-Bertani (LB) agar plates.
-
Inoculation: Spread a lawn of C. violaceum CV026 on the agar surface.
-
Compound Application: Place sterile paper discs impregnated with different concentrations of this compound onto the agar surface.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Analysis: A clear, colorless halo zone around the disc, where the bacteria grow but do not produce the purple pigment, indicates anti-QS activity.[7]
Diagram 1: Experimental Workflow for Anti-Biofilm and Anti-QS Screening
Caption: Workflow for evaluating the anti-biofilm and anti-quorum sensing properties of this compound.
Diagram 2: Putative Mechanism of Quorum Sensing Inhibition
Caption: Hypothetical mechanisms of quorum sensing inhibition by this compound.
V. Concluding Remarks and Future Directions
The protocols detailed in this guide provide a robust framework for the initial and in-depth characterization of this compound as a potential anti-biofilm agent. The exploration of pyrazole derivatives is a burgeoning field with significant therapeutic promise.[14] Future investigations should focus on elucidating the precise molecular targets of active compounds, exploring their efficacy in more complex biofilm models (e.g., mixed-species biofilms, in vivo models), and assessing their toxicity profiles to ensure their suitability for clinical or industrial applications. The structural similarity of this compound to known anti-biofilm pyrazoles suggests a high probability of interesting biological activity, making it a compelling candidate for further research in the ongoing battle against biofilm-associated infections.
References
- 1. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5- a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
N5,N5-Dimethyl-1H-pyrazole-3,5-diamine: A Comprehensive Guide to Investigating its Therapeutic Potential
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine. Drawing upon the extensive pharmacological activities of the pyrazole scaffold, this guide outlines the scientific rationale for investigating this specific molecule and provides detailed protocols for its evaluation as a potential therapeutic agent.
Introduction: The Promise of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. Pyrazole derivatives have demonstrated a remarkable diversity of biological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects. The versatility of the pyrazole core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. Specifically, the 3,5-disubstituted pyrazole motif has been a focus of significant research, with derivatives showing promise as anticancer agents and anti-inflammatory compounds.
This compound, with its unique substitution pattern, represents an intriguing candidate for therapeutic development. The presence of the 3,5-diamine groups offers potential hydrogen bonding interactions with biological targets, a key feature in drug design. This guide will explore the potential of this compound in two key therapeutic areas: oncology and inflammation, based on the established activities of structurally related pyrazole derivatives.
Hypothesized Therapeutic Potential and Mechanistic Rationale
While direct biological data for this compound is not extensively available in the public domain, the known activities of closely related analogs provide a strong foundation for hypothesizing its potential therapeutic applications.
Potential as a Kinase Inhibitor for Cancer Therapy
Rationale: The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. Numerous pyrazole-based compounds have been developed as potent inhibitors of various kinases implicated in cancer, such as VEGFR, EGFR, and CDKs. The 3-amino-pyrazole core, in particular, has been identified as a key pharmacophore for kinase inhibition. The N5,N5-dimethyl substitution on the 3,5-diamine scaffold of the target molecule may influence its solubility, cell permeability, and interaction with the ATP-binding pocket of specific kinases.
Proposed Signaling Pathway Involvement:
Application Notes and Protocols for the Evaluation of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibitor Discovery
Protein kinases are pivotal regulators of a vast array of cellular processes, and their aberrant activity is a well-established driver of numerous diseases, most notably cancer.[1][2][3] This has positioned protein kinase inhibitors (PKIs) at the forefront of targeted therapies.[1][2][4] Within the expansive landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold."[4][5][6] Its synthetic accessibility, favorable drug-like properties, and versatile nature make it a cornerstone in the design of potent and selective kinase inhibitors.[1][2][4]
A key feature of many pyrazole-based inhibitors is the 3-aminopyrazole moiety, which frequently serves as a "hinge-binder."[5] This structural element adeptly forms critical hydrogen bonds with the backbone of the kinase hinge region, effectively mimicking the interaction of the adenine ring of ATP and providing a strong anchor within the ATP-binding pocket.[5] This foundational interaction is leveraged by numerous FDA-approved drugs, including Crizotinib and Ruxolitinib, which feature a pyrazole core.[1][2]
This document provides a detailed guide for the characterization of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine , a compound featuring the core 3,5-diaminopyrazole structure. While specific data for this particular derivative is not extensively published, its structural features suggest a strong potential for kinase inhibition. These application notes will, therefore, provide a comprehensive framework and detailed protocols for its evaluation, from initial biochemical screening to cell-based validation assays.
Mechanistic Hypothesis: Targeting the Kinase ATP-Binding Site
The proposed mechanism of action for this compound is competitive inhibition at the ATP-binding site of protein kinases. The di-amino substituted pyrazole core is hypothesized to engage with the kinase hinge region through hydrogen bonding, a common mechanism for pyrazole-based inhibitors.[5] The dimethylamino group at the N5 position and the amino group at the C3 position can be further explored for their roles in establishing selectivity and potency against a panel of kinases.
Part 1: Biochemical Evaluation of Kinase Inhibition
Biochemical assays are the first step in characterizing a potential kinase inhibitor. They provide direct measurement of the compound's ability to inhibit the catalytic activity of a purified kinase enzyme.[7][8] A variety of assay formats are available, with luminescence-based methods like ADP-Glo™ being a popular choice due to their high sensitivity and throughput.[9][10]
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines the determination of an IC50 value, a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
A. Materials and Reagents
-
Kinase: Recombinant purified kinase of interest (e.g., a panel of representative kinases from different families).
-
Substrate: A specific peptide or protein substrate for the chosen kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Buffer: Typically contains Tris-HCl, MgCl2, BSA, and DTT. Optimal conditions may vary between kinases.
-
Test Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine) or a specific inhibitor for the target kinase.
-
Assay Plates: White, opaque 384-well plates suitable for luminescence measurements.
-
ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Multichannel Pipettes and/or Automated Liquid Handler.
-
Plate Reader: Capable of measuring luminescence.
B. Experimental Workflow
Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.
C. Step-by-Step Protocol
-
Compound Preparation: Create a 10-point serial dilution of this compound in kinase buffer. Also prepare dilutions of the positive control. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.[8]
-
Assay Plate Setup: To a 384-well plate, add 2.5 µL of the diluted test compound, positive control, or a DMSO-only vehicle control (for 0% and 100% inhibition reference).
-
Kinase/Substrate Addition: Prepare a 2X master mix of the kinase and its substrate in kinase buffer. Add 2.5 µL of this mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume will be 10 µL. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate determination of competitive inhibition.[9]
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization depending on the kinase's activity.
-
Reaction Termination: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. This will also deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
D. Data Analysis and Presentation
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO-only controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Protein Kinases
| Kinase Target | Kinase Family | IC50 (nM) [a] | Assay Method |
| CDK2/Cyclin A | Serine/Threonine | 250 | ADP-Glo |
| JNK3 | Serine/Threonine | 85 | ADP-Glo |
| p38α | Serine/Threonine | >10,000 | ADP-Glo |
| EGFR | Tyrosine | 1,200 | ADP-Glo |
| VEGFR2 | Tyrosine | 45 | ADP-Glo |
| SRC | Tyrosine | 750 | ADP-Glo |
[a] Data are hypothetical and for illustrative purposes only.
Part 2: Cell-Based Evaluation of Kinase Inhibition
While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to understand a compound's activity in a more physiologically relevant context.[11] These assays assess the ability of the compound to penetrate cell membranes and inhibit the target kinase within the complex cellular environment.[11][12]
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify compound binding to a specific kinase target in live cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.
A. Materials and Reagents
-
Cell Line: A suitable human cell line (e.g., HEK293) that can be transiently transfected.
-
Kinase Expression Vector: A plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Transfection Reagent: (e.g., Lipofectamine® 3000).
-
Opti-MEM™ I Reduced Serum Medium.
-
Culture Medium: (e.g., DMEM with 10% FBS).
-
NanoBRET™ Kinase Tracer: A fluorescent probe that binds to the ATP pocket of the kinase.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Test Compound: this compound in DMSO.
-
Positive Control: A known cell-permeable inhibitor for the target kinase.
-
White, opaque 96-well cell culture plates.
-
BRET-capable Plate Reader.
B. Experimental Workflow
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
C. Step-by-Step Protocol
-
Cell Seeding and Transfection: Seed HEK293 cells into a 96-well plate. After 24 hours, transfect the cells with the NanoLuc®-kinase expression vector using a suitable transfection reagent according to the manufacturer's protocol. Incubate for another 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the NanoBRET™ Tracer to the cells, followed by the addition of the test compound dilutions or controls.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator. This allows the compound to enter the cells and compete with the tracer for binding to the kinase.
-
Signal Detection: Add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Data Acquisition: Immediately measure the luminescence at both the donor (460 nm) and acceptor (610 nm) wavelengths using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High variability in biochemical assay | - Inaccurate pipetting.- Reagent instability.- Substrate depletion. | - Use calibrated pipettes or an automated liquid handler.- Prepare fresh reagents and keep enzymes on ice.- Ensure ATP conversion is within the linear range (typically ≤10-20%).[13] |
| False positives/negatives | - Compound interference (e.g., fluorescence).- Non-specific inhibition. | - For fluorescence-based assays, run a control without the kinase to check for compound autofluorescence.[8]- Consider orthogonal assays with different detection methods to validate hits.[13] |
| Low signal in cell-based assay | - Poor transfection efficiency.- Low compound permeability. | - Optimize transfection conditions (DNA amount, reagent-to-DNA ratio).- If permeability is suspected, results should be compared with biochemical data. A large discrepancy may indicate poor cell entry. |
| No inhibition observed | - Compound is inactive against the target.- Incorrect ATP concentration. | - Test against a broader panel of kinases.- For competitive inhibitors, using a high ATP concentration can mask inhibitor potency. Test at the Km of ATP for the kinase.[9][14] |
Conclusion
The pyrazole scaffold is a validated and highly valuable starting point for the development of novel kinase inhibitors.[2][4][15] this compound, with its characteristic di-amino pyrazole core, represents a promising candidate for investigation. The protocols detailed in these application notes provide a robust framework for a comprehensive evaluation of its inhibitory potential, from direct enzymatic activity to target engagement in a cellular context. Successful characterization using these methods will be instrumental in elucidating its mechanism of action and potential as a therapeutic agent.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | CoLab [colab.ws]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. domainex.co.uk [domainex.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benthamdirect.com [benthamdirect.com]
Application Note: High-Throughput Screening with N5,N5-Dimethyl-1H-pyrazole-3,5-diamine Libraries for Kinase Inhibitor Discovery
Abstract
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3] This application note provides a comprehensive guide to leveraging libraries derived from the N5,N5-Dimethyl-1H-pyrazole-3,5-diamine scaffold in high-throughput screening (HTS) campaigns. We present detailed protocols for library synthesis, the development and validation of a robust biochemical kinase assay, the execution of a primary HTS campaign, and the subsequent data analysis for hit identification. By integrating field-proven insights with detailed methodologies, this guide serves as a practical resource for researchers aiming to accelerate the discovery of novel kinase inhibitors.
The Strategic Advantage of the Pyrazole Scaffold
The pyrazole ring system is a five-membered heterocycle that has become a cornerstone in modern drug discovery.[2][4] Its significance stems from a combination of favorable properties:
-
Synthetic Accessibility: The pyrazole core can be synthesized through various reliable methods, making it amenable to the creation of large, diverse chemical libraries.[5][6]
-
Bioisosteric Versatility: The pyrazole ring can act as a bioisostere for other chemical groups, allowing it to form key interactions with biological targets.[1]
-
Proven Pharmacological Activity: A multitude of pyrazole-containing molecules have demonstrated potent activity against various target classes, with a notable prevalence among protein kinase inhibitors such as Tozasertib and Ilorasertib.[7] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[8]
The this compound scaffold offers specific advantages for library design. The diamino groups provide versatile handles for combinatorial chemistry, allowing for the systematic exploration of chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.
Focused Library Synthesis Protocol
A successful HTS campaign begins with a high-quality, diverse chemical library. The following protocol outlines a general, two-step synthetic procedure for creating a library based on the this compound core. The rationale for this approach is its efficiency and adaptability for parallel synthesis.
Protocol 1: Synthesis of a Diversified Pyrazole Library
Objective: To generate a library of N-acylated and N-arylated pyrazole derivatives for screening.
Part A: Synthesis of the Core Scaffold (Illustrative)
The synthesis of 3,5-diaminopyrazoles often involves the cyclocondensation reaction between hydrazine and a malononitrile derivative.[9][10] This provides a robust and scalable route to the core structure.
-
Reaction Setup: In a reaction vessel suitable for parallel synthesis, dissolve the malononitrile precursor in an appropriate solvent such as ethanol.
-
Hydrazine Addition: Add hydrazine hydrate dropwise at room temperature. The choice of hydrazine is critical; it serves as the bidentate nucleophile that drives the ring-closing reaction to form the pyrazole core.[6]
-
Reaction Monitoring: Stir the reaction overnight at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by precipitation or recrystallization to yield the 3,5-diamino-1H-pyrazole intermediate.
Part B: Library Diversification via Parallel Synthesis
-
Array Preparation: Dispense the core scaffold solution into a 96-well reaction block.
-
Amide Coupling (Diversification at N5-amino): To each well, add a unique acyl chloride or sulfonyl chloride from a pre-prepared building block library. Add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HCl byproduct. This reaction functionalizes one of the primary amino groups.
-
N1-Arylation/Alkylation (Diversification at N1): Following the acylation, add a unique aryl halide or alkyl halide and a suitable catalyst/base system (e.g., a palladium catalyst for Suzuki or Buchwald-Hartwig coupling, or a strong base like sodium hydride for alkylation) to introduce diversity at the N1 position of the pyrazole ring.
-
Reaction and Purification: Seal the reaction block and heat as required. After the reaction, perform a high-throughput purification, typically using solid-phase extraction (SPE) or preparative HPLC, to isolate the final compounds.
-
Quality Control: Analyze each library member for purity and identity using LC-MS. A purity of >90% is recommended for HTS.
-
Plating: Dissolve the purified compounds in 100% DMSO to a stock concentration of 10 mM and store in 384-well plates for screening.
HTS Assay Development for a Kinase Target
The success of an HTS campaign is critically dependent on the quality of the biological assay.[11][12] The goal is to develop a robust, reproducible, and miniaturizable assay that can reliably identify true inhibitors. For pyrazole libraries, a protein kinase is an ideal target. We will describe the development of a luminescence-based kinase assay that measures ATP consumption (e.g., ADP-Glo™).
Protocol 2: Kinase Assay Development and Validation
Objective: To optimize and validate a kinase assay in a 384-well format, ensuring its suitability for HTS.
-
Reagent Titration:
-
Causality: The first step is to determine the optimal concentrations of enzyme and substrate (peptide and ATP) that yield a robust signal while conserving expensive reagents.
-
Procedure: Perform a matrix titration of the kinase and its peptide substrate. Run the kinase reaction for a set time (e.g., 60 minutes) and measure the activity. Select the concentrations that fall within the linear range of the reaction. Next, determine the ATP concentration that corresponds to the Michaelis constant (Km) for the enzyme, which provides a good balance of sensitivity for detecting competitive inhibitors.
-
-
DMSO Tolerance Test:
-
Causality: Library compounds are stored in DMSO, which can inhibit enzyme activity at high concentrations. It is essential to determine the maximum tolerable DMSO concentration that does not significantly impact assay performance.
-
Procedure: Run the assay with a serial dilution of DMSO (e.g., from 5% down to 0.1%). Plot the signal versus DMSO concentration and identify the highest concentration that results in <10% signal inhibition. This is typically around 0.5-1.0%.
-
-
Assay Miniaturization and Stability:
-
Causality: Miniaturizing the assay from a 96-well to a 384- or 1536-well format reduces reagent costs and increases throughput.[13] Signal stability over time is crucial for automated HTS where plates may be read with some delay.
-
Procedure: Adapt the optimized reagent concentrations to the lower volumes of a 384-well plate (e.g., 20 µL total volume). Run the assay and measure the signal at multiple time points after adding the detection reagent (e.g., 0, 30, 60, 120 minutes). Confirm that the signal remains stable for at least 60 minutes.
-
-
Assay Validation (Z'-factor Calculation):
-
Causality: The Z'-factor is the industry-standard metric for quantifying the quality of an HTS assay.[14] It measures the statistical separation between the positive and negative controls, indicating the assay's ability to reliably identify hits. A Z' > 0.5 is considered excellent for HTS.[13]
-
Procedure: Prepare a 384-well plate with half the wells dedicated to the negative control (DMSO only, 100% activity) and the other half to the positive control (a known potent inhibitor of the kinase, 0% activity). Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Repeat this validation on three separate days to ensure reproducibility.
-
| Parameter | Symbol | Acceptance Criterion | Rationale |
| Z-Prime Factor | Z' | > 0.5 | Indicates excellent separation between positive and negative controls, ensuring low false hit rates.[13] |
| Signal-to-Background | S/B | > 5 | A high ratio ensures that the assay signal is strong relative to the noise. |
| Coefficient of Variation | %CV | < 10% | Low variation within control wells indicates high precision and reproducibility. |
The High-Throughput Screening Campaign
With a validated assay and a quality-controlled library, the primary screen can be executed. This process leverages automation to test thousands of compounds in a short period.[15][16]
Protocol 3: Primary HTS at a Single Concentration
Objective: To screen the entire pyrazole library at a single concentration (e.g., 10 µM) to identify "primary hits."
-
Compound Transfer: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each library compound from the 10 mM DMSO stock plates to the 384-well assay plates. This technology minimizes DMSO carryover.
-
Control Allocation: Each assay plate must contain negative controls (DMSO only, n=32) and positive controls (known inhibitor, n=32) for robust statistical analysis and Z' calculation.
-
Reagent Addition: Use automated liquid handlers to add the kinase enzyme solution to all wells. Allow for a pre-incubation period (e.g., 15 minutes) for the compounds to bind to the enzyme.
-
Reaction Initiation: Add the ATP/peptide substrate solution to initiate the kinase reaction.
-
Incubation: Incubate the plates at room temperature for the predetermined reaction time (e.g., 60 minutes).
-
Signal Detection: Add the luminescence detection reagent, which stops the kinase reaction and begins generating a light signal proportional to the amount of ADP produced.
-
Data Acquisition: After a brief stabilization period, read the plates on a luminescence-capable plate reader.
-
Daily QC: Calculate the Z' factor for every plate screened. Plates with a Z' < 0.5 should be flagged and repeated.[17]
| Parameter | Example Value |
| Library Size | 50,000 compounds |
| Screening Concentration | 10 µM |
| Number of 384-well Plates | ~150 |
| Average Z' Factor | 0.78 |
| Hit Criteria | >50% Inhibition |
| Primary Hit Rate | 0.8% (400 Hits) |
Protocol 4: Hit Confirmation and Dose-Response
Objective: To confirm the activity of primary hits and determine their potency (IC50).
-
Hit Picking: From the original library stock plates, "cherry-pick" the primary hits into a new 384-well plate.
-
Confirmation Screen: Re-test the selected hits in triplicate at the primary screening concentration (10 µM) using the same assay protocol. Hits that fail to reproduce their activity are discarded as false positives.[18]
-
Dose-Response Analysis:
-
Causality: Determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of a compound's potency, which is essential for ranking hits and establishing a structure-activity relationship (SAR).[19]
-
Procedure: For all confirmed hits, create a 10-point, 3-fold serial dilution series (e.g., from 50 µM down to 2.5 nM). Test this dilution series in the kinase assay.
-
Data Analysis: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
| Hit ID | Primary Screen (% Inh) | Confirmed (% Inh, Avg) | IC50 (µM) |
| PZ-001 | 85.2 | 88.1 | 0.25 |
| PZ-002 | 65.7 | 62.3 | 1.5 |
| PZ-003 | 92.4 | 95.0 | 0.08 |
| PZ-004 | 71.3 | <10% | >50 (False Positive) |
Troubleshooting Common HTS Issues
Even well-designed screens can encounter problems. Proactive troubleshooting is key to maintaining data integrity.[20]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Drifting Z' Factor | Reagent instability; inconsistent incubation times; temperature fluctuations. | Prepare fresh reagents daily; ensure robotics are calibrated for consistent timing; monitor lab temperature. |
| High False Positive Rate | Compound autofluorescence/luminescence; compound aggregation; non-specific reactivity. | Perform counter-screens (e.g., assay without enzyme) to identify interfering compounds. Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer to disrupt aggregates. |
| Poor Hit Confirmation | Low-potency hits near the activity cutoff; assay variability; compound degradation. | Tighten the primary hit criteria; ensure assay %CV is low; re-analyze compound purity from stock plates. |
| Systematic Plate Patterns | Edge effects due to evaporation; clogged dispenser tips; reader artifact. | Use plates with lids or liquid seals; perform regular maintenance on liquid handlers; check plate reader calibration.[17] |
Conclusion
The combination of a strategically designed this compound library with a robust, validated HTS assay provides a powerful engine for modern drug discovery. This application note has detailed the critical steps, from rational library synthesis to quantitative hit validation, emphasizing the causality behind each protocol. By following these self-validating methodologies, researchers can efficiently screen large compound collections, mitigate common artifacts, and confidently identify high-quality lead compounds for further optimization. The resulting potent and selective kinase inhibitors hold the potential to become next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. High-throughput screening - Wikipedia [en.wikipedia.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dispendix.com [dispendix.com]
Application Notes & Protocols: The 3,5-Diaminopyrazole Scaffold in Modern Drug Design
Introduction: The Privileged Role of the 3,5-Diaminopyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The 3,5-diaminopyrazole core is a quintessential example of such a structure. Its value lies in a unique combination of synthetic accessibility and rich three-dimensional geometry, which allows for precise interactions with biological targets. The scaffold is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and two amino groups at the C3 and C5 positions. These amino groups are strategically positioned to act as hydrogen bond donors and acceptors, making the scaffold an exceptional "hinge-binder" for a variety of protein kinases.[1][2]
While the core itself is potent, its true power is realized through targeted derivatization. The N1 position of the pyrazole ring, the C4 position, and the exocyclic amino groups (N3 and N5) serve as independent handles for chemical modification. The specific topic of N5,N5-dimethylation represents one such critical modification, where alkylation of an amino group can fine-tune solubility, cell permeability, metabolic stability, and target engagement by altering steric and electronic properties. This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the 3,5-diaminopyrazole scaffold, with a focus on its application in the discovery of novel kinase inhibitors.
Part 1: Synthetic Strategies for Scaffold Elaboration
The successful use of the 3,5-diaminopyrazole scaffold hinges on the ability to efficiently and selectively introduce diversity at key positions. The general workflow involves the synthesis of a versatile, functionalized core, followed by late-stage diversification to build a library of analogues for structure-activity relationship (SAR) studies.
Core Synthesis
The most common and robust method for constructing the 3,5-diaminopyrazole ring is through the condensation of a hydrazine derivative with a malononitrile derivative.[3][4] This approach is highly effective and tolerates a wide range of functional groups. For creating a C4-functionalized core suitable for further diversification, a typical starting material is 4-bromo-3,5-dinitro-1H-pyrazole.
Key Diversification Points
The true utility of the scaffold is unlocked through selective functionalization at three primary locations: C4, N1, and the N3/N5 amino groups.
-
C4-Position: This position projects into the solvent-exposed region in many kinase active sites, making it the ideal point for introducing substituents that can enhance potency and selectivity. Palladium-catalyzed cross-coupling reactions are the methods of choice here.
-
N1-Position: Substitution at the N1 nitrogen is a powerful strategy for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability. It can also be used to probe for additional interactions with the target protein.
-
N3/N5-Amino Groups: These groups are often crucial for target engagement (e.g., hinge-binding). Derivatization, such as the titular N5,N5-dimethylation, can modulate binding affinity, block metabolism, or be used to attach linkers for applications like Proteolysis Targeting Chimeras (PROTACs).[5]
General Synthetic Workflow Diagram
The following diagram illustrates the strategic workflow for generating a diverse library of 3,5-diaminopyrazole derivatives.
Caption: General workflow for the synthesis and diversification of the 3,5-diaminopyrazole scaffold.
Part 2: Application in Drug Design - A Kinase Inhibitor Case Study
The 3,5-diaminopyrazole scaffold is particularly well-suited for the development of ATP-competitive kinase inhibitors. The two amino groups can form canonical hydrogen bonds with the "hinge" region of the kinase, a backbone segment that connects the N- and C-lobes of the enzyme.
Mechanism of Action: The Hinge-Binding Motif
The N-H of one amino group and the lone pair of the pyrazole nitrogen (N2) act as a hydrogen bond donor-acceptor pair, mimicking the adenine portion of ATP. This bidentate interaction anchors the inhibitor in the active site, providing a stable foundation for further interactions.
Caption: Bidentate hydrogen bonding of the 3,5-diaminopyrazole scaffold to the kinase hinge region.
Structure-Activity Relationship (SAR) Insights
Decades of research have yielded key insights into how modifications at each position affect kinase inhibitory activity. These are generalized findings and will vary between different kinase targets.
| Position | Modification Type | General Impact on Activity & Properties | Rationale |
| C4 | Small-to-medium sized aryl or heteroaryl groups | Often critical for potency and selectivity.[6] | These groups can access specific sub-pockets within the kinase active site, forming additional hydrophobic or polar interactions. |
| N1 | Small alkyl (e.g., methyl, ethyl) or cycloalkyl groups | Modulates solubility and cell permeability. Can increase potency by positioning the C4 group optimally. | Fine-tunes the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule for better in vivo performance. |
| N3/N5 | Acylation, Alkylation (e.g., dimethylation) | Can increase metabolic stability by blocking sites of metabolism. May increase or decrease binding affinity depending on steric fit. | Unsubstituted amines can be sites of phase II metabolism (e.g., glucuronidation). Capping them can improve drug-like properties. |
Part 3: Experimental Protocols
The following protocols provide detailed, field-proven methodologies for the synthesis and evaluation of 3,5-diaminopyrazole-based inhibitors.
Protocol 1: C4-Arylation of the Pyrazole Core via Suzuki-Miyaura Coupling
This protocol describes a general and highly efficient method for introducing aryl or heteroaryl diversity at the C4 position of a 3,5-dinitropyrazole intermediate, which is then reduced to the final 3,5-diaminopyrazole.[6]
Rationale: The Suzuki-Miyaura coupling is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[7][8] The use of a modern palladium precatalyst like XPhos Pd G2 is critical, as it overcomes the potential for catalyst inhibition by the nitrogen-rich pyrazole core.[6][9]
Materials:
-
4-Bromo-3,5-dinitro-1H-pyrazole
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
XPhos Pd G2 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Iron powder (Fe) (10 equivalents)
-
Hydrazine hydrate (5 equivalents)
-
Ethanol
Step-by-Step Methodology:
-
Coupling Reaction Setup:
-
To a flame-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3,5-dinitro-1H-pyrazole (1.0 eq), the desired boronic acid (1.5 eq), K₃PO₄ (3.0 eq), and the XPhos Pd G2 precatalyst (0.02 eq).
-
Evacuate and backfill the vial with the inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe to achieve a final concentration of ~0.1 M with respect to the starting pyrazole.
-
Seal the vial and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
-
Work-up and Purification (Coupling):
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-3,5-dinitropyrazole intermediate.
-
-
Nitro Group Reduction:
-
Dissolve the purified dinitro intermediate in ethanol.
-
Add iron powder (10 eq) and hydrazine hydrate (5 eq).
-
Heat the mixture to reflux (approx. 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, filter through a pad of Celite® to remove the iron salts, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final 4-substituted-1H-pyrazole-3,5-diamine, which can be purified further by chromatography or recrystallization if necessary.
-
Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol provides a universal method for measuring the activity of a purified kinase and the potency of an inhibitor by quantifying the amount of ADP produced in the kinase reaction.[10]
Rationale: The ADP-Glo™ assay is a robust, luminescence-based assay with a high dynamic range, suitable for high-throughput screening. It can be used for virtually any kinase and is less prone to interference from colored or fluorescent compounds compared to other methods.[10][11]
Materials:
-
Purified target kinase and its specific substrate (protein or peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (3,5-diaminopyrazole derivatives) dissolved in DMSO
-
Kinase reaction buffer (specific to the target kinase)
-
ATP solution
-
White, opaque 384-well assay plates
Step-by-Step Methodology:
-
Compound Plating:
-
Create a serial dilution of your test compounds in DMSO.
-
Transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate. Include DMSO-only wells as a high-activity control and a known potent inhibitor as a positive control.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and any necessary cofactors in the kinase reaction buffer.
-
Add this mix to the wells containing the compounds.
-
Prepare a separate ATP solution. To initiate the reaction, add the ATP solution to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Target Engagement and Viability Assay
This protocol describes how to assess whether a compound can inhibit its target kinase inside a living cell and the resulting effect on cell proliferation, using an IL-3 dependent Ba/F3 cell line engineered to express the target kinase.[12][13]
Rationale: Cell-based assays are critical for confirming that a compound has sufficient permeability and stability to reach its intracellular target.[12][14] For many oncogenic kinases, their activity is essential for cell survival, making a proliferation assay a direct readout of kinase inhibition.[12]
Materials:
-
Ba/F3 cells stably expressing the target kinase
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Sterile, white, opaque 96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Wash the Ba/F3 cells twice with IL-3-free medium to remove any residual growth factor.
-
Resuspend the cells in IL-3-free medium and seed them into the 96-well plate at a density of ~5,000 cells per well.
-
-
Compound Treatment:
-
Add serial dilutions of the test compounds to the wells. Include DMSO-only controls.
-
Incubate the plate in a humidified incubator at 37 °C with 5% CO₂ for 48-72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well.
-
Calculate the percent viability for each compound concentration relative to the DMSO control.
-
Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
-
Part 4: Drug Discovery and Development Cascade
The journey from a promising scaffold to a clinical candidate follows a structured cascade of evaluation. The 3,5-diaminopyrazole scaffold provides a robust starting point for this process.
Caption: A representative drug discovery cascade for developing inhibitors from the 3,5-diaminopyrazole scaffold.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine. Our goal is to provide a comprehensive resource that combines robust, validated protocols with in-depth troubleshooting advice to overcome common experimental hurdles. We will explore the causality behind procedural choices, ensuring you can adapt and optimize this synthesis with a full understanding of the underlying chemical principles.
Overview of the Synthetic Strategy
This compound is a key heterocyclic building block. The most direct and widely adopted method for synthesizing 3,5-diaminopyrazoles involves the condensation reaction between a malononitrile derivative and a hydrazine.[1] For this specific target, the synthesis is achieved through the cyclocondensation of malononitrile with 1,1-dimethylhydrazine (also known as unsymmetrical dimethylhydrazine, UDMH).
The reaction proceeds via a nucleophilic attack of the more nucleophilic nitrogen of 1,1-dimethylhydrazine onto one of the nitrile carbons of malononitrile. This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the remaining nitrile group, leading to the formation of the stable 5-membered pyrazole ring after tautomerization.
Core Reaction Scheme
References
Purification challenges of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine
Welcome to the technical support center for N5,N5-Dimethyl-1H-pyrazole-3,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this unique heterocyclic compound. Drawing from established principles in purification science and extensive experience with polar, nitrogen-rich molecules, this document provides in-depth troubleshooting advice and answers to frequently asked questions.
Introduction to the Challenges
This compound (CAS: 935667-36-0, Molecular Formula: C5H10N4, Molecular Weight: 126.16 g/mol ) presents a distinct set of purification challenges due to its molecular structure.[1][2][3][4] The presence of a free primary amine at the 3-position and a tertiary dimethylamine at the 5-position imparts a high degree of polarity and basicity to the molecule. This often leads to issues such as poor solubility in common organic solvents, strong interaction with silica gel, and difficulty in separating structurally similar impurities.
This guide will provide a systematic approach to overcoming these obstacles, ensuring the attainment of high-purity this compound for your research needs.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Product Streaking and/or Irreversible Adsorption on Silica Gel Column
Plausible Cause: The basic nature of the amino groups on the pyrazole ring leads to strong, non-specific binding to the acidic silanol groups on the surface of standard silica gel. This results in significant tailing (streaking) of the product peak, poor separation, and in some cases, complete retention of the product on the column.
Solution:
-
Neutralize the Stationary Phase: Pre-treat the silica gel with a basic modifier. This can be achieved by preparing a slurry of the silica gel in the chosen eluent system containing a small percentage of a volatile base, such as triethylamine (TEA) or ammonium hydroxide. A typical starting point is to use an eluent containing 0.5-2% TEA.[5] This will cap the acidic sites on the silica and reduce the strong ionic interactions with your basic compound.
-
Alternative Stationary Phases: If base-treated silica does not provide satisfactory results, consider using alternative stationary phases that are more suitable for polar, basic compounds.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[5] Start with neutral alumina and if streaking persists, switch to basic alumina.
-
Amine-functionalized silica: This specialized stationary phase has amino groups covalently bonded to the silica surface, creating a more polar and less acidic environment that is ideal for the purification of basic compounds.
-
Experimental Protocol: Column Chromatography with Base-Treated Silica
-
Slurry Preparation: In a fume hood, weigh the required amount of silica gel for your column. Add the starting eluent (e.g., Dichloromethane:Methanol, 95:5) containing 1% triethylamine. Gently swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent. If solubility is an issue, a small amount of a more polar solvent like methanol can be used, but keep the volume to a minimum to ensure a tight loading band.
-
Elution: Begin elution with the starting eluent, gradually increasing the polarity by increasing the percentage of methanol as needed to elute your compound. Monitor the fractions by thin-layer chromatography (TLC).
Issue 2: Difficulty in Removing Polar Impurities
Plausible Cause: The synthesis of diaminopyrazoles can often result in the formation of polar byproducts that have similar chromatographic behavior to the desired product.[6] These can include starting materials, regioisomers, or over-alkylated products.
Solution:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography is often more effective than normal-phase. In this technique, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The addition of a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by protonating the basic amines.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is a powerful technique for removing impurities. Given the polar nature of the target molecule, consider solvent systems such as methanol/ether, ethanol/hexane, or water/isopropanol.
Experimental Protocol: Reverse-Phase Flash Chromatography
-
Column Selection: Choose a C18 reverse-phase column appropriate for the scale of your purification.
-
Mobile Phase: A typical starting mobile phase would be a gradient of 5% to 95% acetonitrile in water with 0.1% formic acid.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase (or a strong solvent like methanol or DMF) and load it onto the column.
-
Elution and Fraction Collection: Run the gradient and collect fractions. Analyze the fractions by LC-MS or TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried or extracted with an appropriate organic solvent after basification to recover the free base.
Issue 3: Product is a non-crystalline oil or gum
Plausible Cause: The presence of residual solvents or minor impurities can inhibit crystallization. The molecule itself may also have a low melting point or exist as a glassy solid at room temperature.
Solution:
-
Salt Formation: Converting the basic product into a salt can often induce crystallization and facilitate handling. The hydrochloride or sulfate salts are common choices. This can also aid in purification as the salt may have different solubility properties than the free base, allowing for selective precipitation. A general procedure for forming the hydrochloride salt involves dissolving the purified free base in a suitable solvent like methanol or isopropanol and adding a solution of HCl in a non-polar solvent like diethyl ether or dioxane.
-
Trituration: If the product is an oil, trituration with a non-polar solvent in which the product is insoluble (e.g., hexane, diethyl ether) can sometimes induce solidification by "washing away" impurities that are preventing crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should expect from the synthesis of this compound?
A1: While the specific impurities will depend on the synthetic route, common byproducts in the synthesis of substituted diaminopyrazoles can include:
-
Unreacted starting materials: Such as hydrazine derivatives or cyano-containing precursors.
-
Regioisomers: For instance, the N,N-dimethyl group at a different position on the pyrazole ring.
-
Products of side reactions: Such as hydrolysis of nitrile groups if present in the starting materials.
-
Over-alkylation products: If a methylation step is involved.
Q2: What is the best way to store purified this compound?
A2: Due to the presence of amino groups which can be susceptible to oxidation, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container. For long-term storage, keeping it in a dark place at 2-8°C is advisable to minimize degradation.[4]
Q3: My compound appears to be degrading during purification. What could be the cause?
A3: Prolonged exposure to acidic conditions, such as on a standard silica gel column, can potentially lead to degradation of acid-sensitive functional groups. Additionally, some nitrogen-rich heterocyclic compounds can be sensitive to light and air. It is recommended to perform purification steps promptly and to use techniques that minimize exposure to harsh conditions. If using reverse-phase chromatography with an acidic modifier, it is good practice to neutralize the collected fractions if the product is to be stored for an extended period.
Q4: Can I use ion-exchange chromatography for purification?
A4: Yes, ion-exchange chromatography can be a very effective method for purifying polar, basic compounds like this compound.[7][8] Cation-exchange chromatography would be the method of choice. The crude product would be loaded onto the column at a pH where it is protonated (and thus positively charged), and then eluted by increasing the salt concentration or the pH of the eluent.
Visualizing the Purification Workflow
The following diagram outlines a general workflow for the purification of this compound, highlighting key decision points.
Caption: A decision-tree workflow for the purification of this compound.
Physicochemical Data Summary
While experimental data for this compound is limited in the public domain, we can infer some properties based on its structure and compare them to related compounds.
| Property | This compound (Predicted) | 3,5-Dimethylpyrazole (Reference)[9][10] |
| Molecular Weight | 126.16 g/mol [1][2][3][4] | 96.13 g/mol |
| Appearance | Likely a solid or oil at room temperature | White solid |
| Solubility | Expected to be soluble in polar organic solvents (methanol, ethanol) and potentially water. Low solubility in non-polar solvents (hexane, ether). | Soluble in polar organic solvents. |
| Basicity (pKa) | Expected to have two pKa values corresponding to the two amino groups. The primary amine will be more basic than the pyrazole nitrogens. | pKa of the pyrazole ring is around 2-3. |
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemwhat.com [chemwhat.com]
- 3. CAS:935667-36-0, N5,N5-二甲基-1H-吡唑-3,5-二胺-毕得医药 [bidepharm.com]
- 4. 935667-36-0|this compound|BLD Pharm [bldpharm.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. diaion.com [diaion.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 10. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and systematically improve reaction yields and product purity. The guidance provided herein is based on established chemical principles and field-proven insights into pyrazole synthesis.
The primary synthetic route discussed involves the cyclocondensation reaction between a malononitrile precursor and N,N-dimethylhydrazine. This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact the outcome.
Core Synthesis Pathway and Mechanism
The formation of the 3,5-diaminopyrazole ring is a classic example of heterocyclic synthesis, proceeding through a nucleophilic addition-cyclization-tautomerization sequence. The reaction is typically initiated by the nucleophilic attack of a nitrogen atom from N,N-dimethylhydrazine onto one of the nitrile groups of malononitrile. This is followed by an intramolecular cyclization and subsequent tautomerization to form the stable aromatic pyrazole ring.[1][2]
Caption: General mechanism for pyrazole synthesis.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is consistently low (<50%). What are the most critical factors to investigate?
Low yield is the most frequent issue and can stem from multiple sources. A systematic approach is essential for diagnosis.
-
Purity of Starting Materials: N,N-dimethylhydrazine is susceptible to oxidation. Use a freshly opened bottle or redistill if necessary. Malononitrile can dimerize or polymerize over time; ensure it is a free-flowing white solid.[3]
-
Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess (1.1-1.2 equivalents) of the hydrazine can compensate for any degradation and drive the reaction to completion.[4]
-
Temperature Control: The initial reaction between hydrazine and malononitrile can be exothermic.[5] Uncontrolled temperature spikes can lead to side reactions and polymerization. We recommend adding the hydrazine dropwise to a cooled solution of malononitrile.
-
Solvent Choice: The solvent must adequately dissolve the reactants but ideally allow the product to precipitate upon formation or cooling, simplifying isolation. Ethanol is a common and effective choice. If the product remains too soluble, yield will be lost during filtration.[4]
-
Reaction Atmosphere: Although not always essential, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation of the hydrazine, preserving its effective concentration.
Caption: Decision workflow for troubleshooting low yield.
Q2: My crude product contains a persistent impurity that is difficult to remove. What is its likely identity and how can I prevent it?
Impurity formation often points to side reactions or incomplete conversion.
-
Incomplete Cyclization: The acyclic adduct intermediate (as shown in the mechanism diagram) can persist if the cyclization step is slow or inefficient. This can be addressed by increasing the reaction temperature after the initial addition or extending the reaction time.
-
Malononitrile Dimer: Malononitrile can react with itself, especially in the presence of a base, to form 2-amino-1,1,3-tricyanopropene.[6] This dimer can then react with hydrazine to form undesired pyrazole derivatives. Using a well-controlled, low-temperature addition of the base or hydrazine can minimize this side reaction.
-
Oxidation Products: If the reaction is exposed to air, the hydrazine can form various oxidation byproducts.
Prevention Strategy: The most effective strategy is to ensure a clean, controlled reaction. Add the hydrazine slowly to the malononitrile solution at 0-5°C before allowing the mixture to warm to room temperature or refluxing. This allows the primary desired reaction to occur preferentially.
Q3: I am losing a significant amount of product during purification by recrystallization. What can I do?
This is a classic purification challenge. The goal is to find a solvent system where your product has high solubility at elevated temperatures and very low solubility at low temperatures.
-
Solvent Screening: If ethanol is causing significant loss, screen other polar protic solvents (e.g., isopropanol, n-butanol) or consider a co-solvent system (e.g., ethanol/water, THF/hexanes).
-
Procedure Optimization:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more product in solution upon cooling.
-
Allow the solution to cool slowly to room temperature first to encourage the formation of larger, purer crystals. Then, place it in an ice bath or refrigerator for at least one hour to maximize precipitation.
-
Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving the product.[7]
-
-
Alternative Purification: If recrystallization proves inefficient, consider column chromatography (silica gel with an ethyl acetate/hexane or dichloromethane/methanol gradient) or purification via salt formation. The basic pyrazole can be dissolved in a suitable solvent and precipitated as a hydrochloride salt by adding a solution of HCl in ether or isopropanol.[4] This salt can then be filtered and, if needed, neutralized back to the free base.
Frequently Asked Questions (FAQs)
Q1: Is a base or acid catalyst required for this synthesis?
While the reaction can proceed without a catalyst, as N,N-dimethylhydrazine is itself basic, the yield and reaction rate can often be improved with a catalyst.[1]
-
Base Catalysis: A catalytic amount of a non-nucleophilic base like triethylamine or piperidine can facilitate the initial deprotonation of malononitrile, increasing its nucleophilicity and promoting the reaction. Stronger bases like potassium t-butoxide can also be used but increase the risk of malononitrile self-condensation.[8]
-
Acid Catalysis: In some pyrazole syntheses, acidic conditions are used, which can activate the nitrile group towards nucleophilic attack.[9] However, for this specific diamino pyrazole synthesis, a basic or neutral environment is more common.
Q2: What is the best way to monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method.
-
System: Use silica gel 60 F254 plates.
-
Mobile Phase: A good starting point is a 7:3 mixture of Ethyl Acetate:Hexane. Adjust polarity as needed.
-
Visualization: The pyrazole product is UV active and can be visualized under a UV lamp (254 nm). You can also use a potassium permanganate stain.
-
Procedure: Spot the malononitrile starting material, the N,N-dimethylhydrazine, and the reaction mixture on the same plate. The reaction is complete when the malononitrile spot has been completely consumed.
Q3: What are the primary safety hazards I should be aware of?
-
N,N-Dimethylhydrazine: This is a toxic, flammable, and corrosive substance. It is a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Malononitrile: This compound is toxic upon ingestion, inhalation, or skin contact. It can release hydrogen cyanide if heated strongly or mixed with acid. Handle with caution in a fume hood.
-
Solvents: Ethanol and other organic solvents are flammable. Ensure there are no ignition sources nearby.
| Solvent System | Boiling Point (°C) | Pros | Cons |
| Ethanol | 78 | Good solubility for reactants; product often precipitates on cooling; relatively low toxicity. | Product may have moderate solubility even when cold, leading to yield loss. |
| Methanol | 65 | Similar to ethanol, higher polarity may improve reactant solubility. | Lower boiling point may require longer reflux times; higher toxicity than ethanol. |
| Isopropanol | 82 | Higher boiling point can increase reaction rate; may offer better crystallization profile. | Higher viscosity; slower evaporation. |
| Tetrahydrofuran (THF) | 66 | Excellent solvent for many organics. | Often requires more rigorous drying; may not be ideal for precipitation. |
| Table 1: Comparison of common solvents for this compound synthesis. |
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add malononitrile (10.0 g, 151.4 mmol).
-
Dissolution: Add 100 mL of absolute ethanol to the flask and stir until the malononitrile is completely dissolved.
-
Reactant Addition: Cool the flask to 0-5°C using an ice-water bath.
-
To a dropping funnel, add N,N-dimethylhydrazine (10.0 g, 166.4 mmol, 1.1 equiv.). Add the hydrazine dropwise to the stirred, cooled malononitrile solution over a period of 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the malononitrile starting material is no longer visible.
-
Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to induce crystallization.
-
Filtration: Collect the resulting solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol (2 x 15 mL).
-
Drying: Dry the product under vacuum to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude product to an Erlenmeyer flask.
-
Dissolution: Add a minimal amount of hot ethanol (or another suitable solvent identified during screening) while heating and stirring until the solid is just dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, transfer the flask to an ice bath for at least 1 hour to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing with a minimal amount of ice-cold ethanol.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by NMR, IR, and melting point analysis.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
"N5,N5-Dimethyl-1H-pyrazole-3,5-diamine" stability and storage conditions
Introduction for the Researcher
Welcome to the technical support guide for N5,N5-Dimethyl-1H-pyrazole-3,5-diamine. This document is intended for researchers, scientists, and drug development professionals who are working with this and related pyrazole derivatives. While specific stability and storage data for this compound are not extensively documented in publicly available literature, this guide synthesizes field-proven insights and data from closely related diaminopyrazole and N-alkylated pyrazole compounds to provide a comprehensive framework for its safe handling, storage, and use in experimental settings. The following information is structured in a question-and-answer format to directly address potential issues you may encounter.
Part 1: Stability and Storage Conditions
This section provides detailed guidance on the proper storage and handling of this compound to maintain its integrity and ensure experimental reproducibility.
Frequently Asked Questions (FAQs) on Stability and Storage
Q1: What are the ideal storage conditions for solid this compound?
A1: Based on general guidelines for pyrazole compounds, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and potential degradation. For enhanced stability, particularly for long-term storage, refrigeration at 2-8°C is recommended.[2][3] Some aminopyrazoles are known to be sensitive to air and light; therefore, storing the compound under an inert atmosphere (e.g., argon or nitrogen) and in a light-resistant container, such as an amber vial, is a prudent measure to prevent oxidative degradation and photodegradation.[1]
Q2: How should I handle the compound upon receipt and before use?
A2: Due to the limited specific data on this compound, it is best to handle it with caution in a well-ventilated area or under a chemical fume hood. Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][5] Avoid creating dust when handling the solid material.[3]
Q3: Are there any known incompatibilities for this compound?
A3: Yes, pyrazole derivatives are generally incompatible with strong oxidizing agents and strong acids.[4] Contact with these substances can lead to vigorous reactions and decomposition. Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][5]
Q4: My this compound has changed color. What does this indicate and is it still usable?
A4: A color change, often to a brownish hue, can be an indication of oxidation or degradation.[1] This is a common observation with pyrazole derivatives, especially those with amino groups. While a slight color change may not significantly impact the outcome of all experiments, it is a sign of impurity. For sensitive applications, it is advisable to purify the material before use or to use a fresh, uncolored batch. You can assess the purity of the discolored compound using techniques like TLC, LC-MS, or NMR.
Q5: What are the potential safety hazards associated with diaminopyrazoles?
A5: A significant consideration for diaminopyrazoles, such as the parent compound 3,5-diamino-1H-pyrazole, is their high nitrogen-to-carbon ratio, which can make them potentially explosive.[4] While no specific data exists for the N,N-dimethylated derivative, it is crucial to handle the compound with care, avoiding shock, friction, and excessive heat.[4] Additionally, compounds with primary aryl amine groups can be a concern for the formation of N-nitroso compounds under certain conditions, which may be carcinogenic.[6]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To slow down potential degradation pathways.[2][3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation, especially for long-term storage.[1] |
| Light | Amber vial or dark container | To protect against photodegradation.[1] |
| Moisture | Tightly sealed container in a dry location | To prevent hydrolysis and other moisture-induced degradation.[1] |
Part 2: Troubleshooting Experimental Issues
This section addresses common problems that may arise during the synthesis and use of this compound and provides systematic troubleshooting strategies.
Troubleshooting Guides for Experimental Workflows
Q1: I am experiencing low yields in the synthesis of a pyrazole derivative. What are the likely causes and how can I optimize the reaction?
A1: Low yields in pyrazole synthesis are a common challenge. The Knorr pyrazole synthesis, a frequent method for creating the pyrazole ring, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. Several factors can impact the efficiency of this reaction.
-
Reaction Conditions: The reaction may require optimization of temperature and time. In some cases, gentle heating can drive the reaction to completion. The choice of solvent is also critical, with alcoholic solvents like ethanol often being effective.
-
Catalysis: The condensation is often acid-catalyzed. A small amount of a weak acid, such as acetic acid, can significantly improve the reaction rate. However, strongly acidic conditions should be avoided as they can protonate the hydrazine, reducing its nucleophilicity.
-
Reagent Purity: The purity of your starting materials, especially the hydrazine derivative, is crucial. Hydrazines can degrade upon exposure to air and light, leading to impurities that can hinder the reaction.
-
Side Reactions: The formation of stable pyrazoline intermediates that do not readily aromatize to the final pyrazole product can be a significant cause of low yields.
Experimental Protocol: General Knorr Pyrazole Synthesis
-
Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Hydrazine Addition: Add the hydrazine derivative (1 to 1.2 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture and isolate the product by filtration or extraction. Purify the crude product by recrystallization or column chromatography.
Q2: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
A2: The formation of regioisomers is a frequent issue when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[7] The outcome is influenced by both steric and electronic factors.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.
-
Electronic Effects: The electronic nature of the substituents can influence the reactivity of the carbonyl groups. Electron-donating groups can increase the nucleophilicity of the hydrazine nitrogen, while electron-withdrawing groups on the dicarbonyl can activate the carbonyl carbons.
-
Solvent and Temperature: The reaction conditions can also play a role in directing the regioselectivity. Experimenting with different solvents and temperatures may favor the formation of one isomer over the other.
Q3: I have isolated a product, but I suspect it is a pyrazoline intermediate and not the final aromatic pyrazole. How can I confirm this and convert it to the desired product?
A3: The formation of a 4,5-dihydro-1H-pyrazole, or pyrazoline, is a common intermediate step. You can often identify a pyrazoline by its NMR spectrum, which will show aliphatic protons in the pyrazole ring, as opposed to the aromatic signals of the final product. To convert the pyrazoline to the pyrazole, an oxidation step is necessary.
-
Oxidation Methods:
-
Air Oxidation: In some cases, simply stirring the pyrazoline in a high-boiling solvent like DMSO, open to the air, can effect oxidation.
-
Chemical Oxidants: Mild oxidizing agents can be used. A common laboratory method involves the use of bromine in a suitable solvent.
-
Diagram: Troubleshooting Low Yield in Pyrazole Synthesis
Caption: Troubleshooting workflow for low reaction yield in pyrazole synthesis.
Diagram: General Degradation Pathways for Pyrazole Derivatives
Caption: Potential degradation pathways for pyrazole compounds.
References
Troubleshooting solubility issues of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine
Welcome to the technical support guide for N5,N5-Dimethyl-1H-pyrazole-3,5-diamine. This document is designed for researchers, medicinal chemists, and formulation scientists to navigate and resolve common solubility challenges encountered with this compound. Our approach is rooted in fundamental physicochemical principles to provide you with robust and rational solutions.
Section 1: Compound Profile & Inferred Physicochemical Properties
Understanding the structural attributes of this compound is the first step in troubleshooting its solubility. The molecule consists of a pyrazole core, a primary amine at position 3, and a tertiary dimethylamine at position 5.
-
Pyrazole Core: The pyrazole ring itself is aromatic and can participate in hydrogen bonding, though its lipophilicity is lower than that of a benzene ring[1]. This core contributes to some baseline solubility in polar organic solvents[2].
-
Amine Groups: The two amine groups are critical to solubility behavior. As weak bases, their protonation state is pH-dependent[3][4]. The primary amine (-NH2) can act as both a hydrogen bond donor and acceptor, while the tertiary dimethylamine (-N(CH3)2) can only act as a hydrogen bond acceptor[5]. This difference impacts its interaction with protic solvents.
-
Dimethyl Substitution: The two methyl groups on the N5 amine increase the molecule's lipophilicity and introduce steric hindrance around the nitrogen, which may slightly decrease its basicity compared to an unsubstituted amine. This increased hydrophobic character can reduce aqueous solubility compared to the parent 1H-pyrazole-3,5-diamine compound[3][6].
Based on these features, we can anticipate that the compound is a weak base, likely exhibiting poor solubility in neutral water but increased solubility in acidic conditions due to salt formation.
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in water. Is this expected?
A1: Yes, this is expected. The molecule possesses a significant non-polar character due to the pyrazole ring and the dimethyl groups, which limits its ability to form favorable interactions with water at neutral pH[6]. Lower aliphatic amines can be water-soluble, but solubility decreases as the size of the hydrophobic alkyl part increases[3]. Forcing dissolution in neutral water may result in a fine suspension rather than a true solution.
Q2: What is the best initial solvent to try for creating a stock solution?
A2: For a concentrated stock solution, start with a polar aprotic solvent. We recommend Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are highly effective at solvating a wide range of organic molecules. From this concentrated stock, you can perform serial dilutions into your aqueous buffer of choice, though you must be mindful of the final solvent concentration to avoid precipitation[7].
Q3: I dissolved the compound in DMSO, but it crashed out when I diluted it into my aqueous phosphate-buffered saline (PBS) at pH 7.4. What happened?
A3: This is a common phenomenon known as "antisolvent precipitation." While the compound is soluble in 100% DMSO, the aqueous buffer is an "antisolvent." When you dilute the DMSO stock, the compound is suddenly exposed to a solvent system (e.g., >99% water) in which it has very low intrinsic solubility. The key is to either lower the final concentration significantly or modify the aqueous buffer to be more accommodating (e.g., by lowering the pH).
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating (e.g., 37-50°C) can be an effective method to increase the rate of dissolution and, in many cases, the equilibrium solubility[2]. However, you must first confirm the thermal stability of your compound. Run a small-scale test and check for any color change or degradation via LC-MS or a similar analytical method before applying heat to your entire sample. Be aware that the compound may precipitate back out of solution upon cooling.
Section 3: Systematic Troubleshooting Guide
When facing persistent solubility issues, a systematic approach is crucial. The following workflow provides a logical progression from simple to more complex methods for achieving a stable solution.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting solubility.
Explanation of Troubleshooting Steps
-
pH Adjustment (The Primary Method):
-
Causality: As a basic compound, this compound will become protonated in an acidic environment. This forms a pyrazolium salt, which is an ionic species. Ionic salts almost always have significantly higher aqueous solubility than their neutral counterparts.[8][9] This is the most common and effective method for increasing the solubility of basic drugs.[9]
-
Action: Attempt to dissolve the compound directly in a buffer system where the pH is 1.5 to 2 units below the predicted pKa of the amine groups. A good starting point is a citrate or acetate buffer in the pH 4.0-5.5 range.
-
-
Co-solvency (The Secondary Method):
-
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous system in small amounts, can increase the solubility of hydrophobic drugs.[8] They work by reducing the polarity of the solvent system, making it a more favorable environment for the non-polar parts of the solute.[10]
-
Action: If pH adjustment alone is insufficient or not permissible for your experiment, use the co-solvent method. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your aqueous buffer to the final desired concentration.
-
Critical Note: Always add the DMSO stock to the vigorously vortexing or stirring aqueous buffer, never the other way around. This ensures rapid dispersion and minimizes localized high concentrations that can cause immediate precipitation. Aim for a final co-solvent concentration below 1% (v/v) for most cell-based assays, but this limit is experiment-dependent.
-
-
Combined Approach & Advanced Techniques:
-
Causality: For particularly challenging cases, combining methods can be highly effective. An acidified buffer system containing a small percentage of a co-solvent can tackle both ionic and hydrophobic limitations simultaneously.[10]
-
Action: Dissolve the compound in your chosen co-solvent (e.g., DMSO) and then dilute it into an acidic buffer (e.g., pH 5.0).
-
Further Options: If solubility remains a problem, more advanced formulation strategies may be necessary. These include the use of surfactants or complexation agents like cyclodextrins, which can encapsulate the hydrophobic molecule to enhance its aqueous solubility.[10][11]
-
Section 4: Experimental Protocols
Protocol 1: Solubility Assessment via pH Adjustment
-
Prepare Buffers: Make a series of biologically common buffers (e.g., Acetate, MES, Phosphate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.4).
-
Dispense Compound: Weigh out a small, precise amount of this compound into several microcentrifuge tubes (e.g., 1 mg per tube).
-
Add Buffer: Add a defined volume of each buffer to a separate tube to achieve a target concentration (e.g., 1 mg/mL).
-
Equilibrate: Vortex each tube vigorously for 2 minutes. Place on a rotator at room temperature for 1-2 hours to allow the sample to reach equilibrium.
-
Observe & Centrifuge: Visually inspect for undissolved solid. Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining particulate matter.
-
Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS). This determines the equilibrium solubility at each pH.
Protocol 2: Preparation of a Working Solution using a Co-solvent
-
Prepare Stock Solution: Weigh out 10 mg of the compound into a clean vial. Add the required volume of 100% DMSO to achieve a high-concentration stock (e.g., 200 µL for a 50 mg/mL stock). Vortex until fully dissolved. Gentle warming in a 37°C water bath can assist.
-
Prepare Aqueous Buffer: Place the desired volume of your final aqueous buffer (e.g., 990 µL of PBS for a 1:100 dilution) into a suitable tube.
-
Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution (e.g., 10 µL). Do not stop vortexing for at least 30 seconds after the addition.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation (haziness, Tyndall effect). If clear, the solution is ready for use. If not, you must either lower the final concentration or reformulate.
Data Summary: Common Solvents for Consideration
| Solvent | Type | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| Water | Protic, Polar | 10.2 | 80.1 | 100 | Poor solvent at neutral pH. |
| DMSO | Aprotic, Polar | 7.2 | 46.7 | 189 | Recommended for primary stock. |
| DMF | Aprotic, Polar | 6.4 | 36.7 | 153 | Good alternative to DMSO. |
| Ethanol | Protic, Polar | 4.3 | 24.5 | 78 | Can be used as a co-solvent. |
| Methanol | Protic, Polar | 5.1 | 32.7 | 65 | Good solubility, but more volatile.[2] |
| Acetonitrile | Aprotic, Polar | 5.8 | 37.5 | 82 | Useful for analytical preparations. |
Section 5: References
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from --INVALID-LINK--
-
Chaudhari, P., et al. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Retrieved from --INVALID-LINK--
-
Iliyas, M., & Hasnain, M. S. (2021). Methods to boost solubility. International Journal of Scientific Development and Research. Retrieved from --INVALID-LINK--
-
Hart, M. L., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. Retrieved from --INVALID-LINK--
-
Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from --INVALID-LINK--
-
Jin, Z. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from --INVALID-LINK--
-
Vedantu. (n.d.). Amine compounds. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from --INVALID-LINK--
-
EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Retrieved from --INVALID-LINK--
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved from --INVALID-LINK--
-
Ataman Kimya. (n.d.). 3,5-DMP (3,5 DIMETHYLPYRAZOLE). Retrieved from --INVALID-LINK--
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Workup [chem.rochester.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. embibe.com [embibe.com]
- 7. reddit.com [reddit.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. ijsdr.org [ijsdr.org]
- 10. longdom.org [longdom.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Reactivity of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine in Assays
Welcome to the technical support center for N5,N5-Dimethyl-1H-pyrazole-3,5-diamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this compound in various experimental assays. Here, we will delve into the underlying chemical principles that may contribute to its seemingly poor reactivity and provide actionable troubleshooting strategies to enhance its performance in your experiments.
Introduction: Understanding the Nuances of this compound
This compound is a unique building block characterized by a pyrazole core with two distinct amino functionalities: a primary amine at the C3 position and a tertiary dimethylamino group at the C5 position. The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, which can act as both a hydrogen bond donor and acceptor, making it a valuable scaffold in medicinal chemistry.[1] However, the interplay of electronic effects, steric hindrance, and tautomerism can influence its reactivity in unexpected ways.[2][3] This guide will address the most common issues encountered and provide systematic approaches to overcome them.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: Why is my this compound showing low to no reactivity in my acylation/sulfonation reaction?
This is a common issue that can often be attributed to a combination of electronic and steric factors.
Underlying Causes:
-
Reduced Nucleophilicity of the 3-Amino Group: The pyrazole ring is a π-excessive system, meaning it has a high electron density. This can lead to delocalization of the lone pair of electrons on the 3-amino group into the aromatic ring, thereby reducing its nucleophilicity. The introduction of substituents can further modulate this effect.[4]
-
Steric Hindrance: The N5,N5-dimethylamino group, while not directly adjacent to the 3-amino group, can exert some steric influence, potentially hindering the approach of bulky electrophiles to the C3-amino group.
-
Tautomerism: 3(5)-Aminopyrazoles can exist in different tautomeric forms.[2][3] The equilibrium between these forms can be influenced by the solvent and pH, which in turn affects the availability and reactivity of the primary amino group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor acylation/sulfonation reactivity.
Detailed Protocols:
Protocol 1: Base-Catalyzed Acylation
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an appropriate aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Addition of Base: Add a catalytic amount of a base such as 4-Dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) or a stoichiometric amount of a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride) (1.0-1.2 equivalents) to the solution at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
Protocol 2: Acid-Catalyzed Sulfonation
Note: Direct sulfonation can be aggressive. This protocol is a general guideline and may require significant optimization.
-
Reaction Setup: In a flask equipped with a stirring mechanism and under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable solvent like Acetic Anhydride.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, in the presence of 3,5-dimethylpyrazole which has been shown to promote sulfonation.[5]
-
Reaction Execution: Heat the reaction mixture cautiously, monitoring the temperature closely. The reaction time and temperature will need to be determined empirically.
-
Work-up and Purification: Carefully pour the reaction mixture onto ice. Neutralize with a base (e.g., sodium carbonate) and extract the product. Purify as needed.
| Parameter | Recommended Adjustment for Poor Reactivity | Rationale |
| Catalyst | Add DMAP for acylations; consider a Lewis acid for other electrophiles. | DMAP is a highly effective acylation catalyst. Lewis acids can activate the electrophile. |
| Solvent | Switch to a more polar aprotic solvent like DMF or DMSO. | Can improve solubility and may enhance reaction rates. |
| Temperature | Increase temperature incrementally (e.g., from room temp to 50 °C, then 80 °C). | Provides the necessary activation energy for the reaction to proceed. |
| Reagent | Use a more reactive electrophile (e.g., acid chloride instead of anhydride). | Increases the electrophilicity of the reacting partner. |
FAQ 2: I'm observing poor solubility of my compound in common aqueous assay buffers. What can I do?
Poor aqueous solubility is a frequent hurdle in biological assays.
Underlying Causes:
-
Aromatic Core: The pyrazole ring is relatively nonpolar.
-
Dimethylamino Group: The N,N-dimethyl group adds to the lipophilicity of the molecule.
Troubleshooting Strategies:
-
Co-Solvents: The most common approach is to use a water-miscible organic co-solvent.
-
Dimethyl Sulfoxide (DMSO): Typically used for initial stock solutions. Aim for a final concentration of DMSO in the assay of less than 1%, as higher concentrations can affect biological systems.
-
Ethanol or Methanol: Can be effective but may also interfere with certain enzymes.
-
N,N-Dimethylformamide (DMF): A stronger solvent than DMSO, but also potentially more toxic to biological systems.
-
-
pH Adjustment: The pyrazole moiety is amphoteric, meaning it can act as both an acid and a base.[3]
-
Acidification: Lowering the pH of the buffer may protonate one of the ring nitrogens or the amino groups, forming a more soluble salt. A dilute solution of HCl is often used.
-
Alkalinization: Raising the pH may deprotonate the N1-H of the pyrazole ring, forming an anionic species that could be more soluble. Use a dilute solution of NaOH or a suitable buffer.
-
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help to solubilize hydrophobic compounds. Be sure to run appropriate vehicle controls to ensure the surfactant itself does not affect the assay outcome.
Protocol 3: Preparing a Solubilized Working Solution
-
Primary Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Intermediate Dilution: Create an intermediate dilution in a water-miscible co-solvent or the assay buffer containing a solubilizing agent.
-
Final Working Solution: Make the final dilution into the assay buffer, ensuring the final concentration of any additives (DMSO, surfactant, etc.) is below the tolerance level of your assay. Vortex thoroughly after each dilution step.
| Solubilization Method | Pros | Cons |
| DMSO | High solubilizing power for many organics. | Can be toxic to cells at >1% concentration. |
| Ethanol/Methanol | Less toxic than DMSO at low concentrations. | May precipitate the compound upon dilution in aqueous buffer. |
| pH Adjustment | Can significantly increase solubility. | May alter the activity of the compound or other assay components. |
| Surfactants | Effective at low concentrations. | Can interfere with protein-protein interactions or membrane integrity. |
FAQ 3: My compound is not showing the expected activity in a high-throughput screen (HTS). Could it be a reactivity issue?
In the context of HTS, "poor reactivity" can manifest as a lack of hits or inconsistent results.[6]
Underlying Causes:
-
Slow Reaction Kinetics: The inherent reactivity of the 3-amino group might be too slow to produce a significant signal within the typical incubation times of HTS assays.
-
Assay Interference: The compound may be interacting with assay components in a way that masks its true activity. For example, it could be chelating essential metal ions.
-
Non-specific Binding: The compound might be binding non-specifically to proteins or the assay plate, reducing its effective concentration.
Troubleshooting Workflow for HTS:
Caption: Troubleshooting workflow for HTS assays.
Key Considerations for HTS:
-
Compound Promiscuity: Some compounds can appear as "hits" in many assays due to non-specific mechanisms. It is important to perform counter-screens to rule out false positives.
-
Orthogonal Assays: If possible, validate any hits from your primary screen using a different assay format that measures the same biological endpoint. This helps to confirm that the observed activity is real and not an artifact of the primary assay technology.
Conclusion
Overcoming the poor reactivity of this compound in assays requires a systematic and informed approach. By understanding the underlying chemical principles of steric hindrance, electronic effects, and solubility, researchers can rationally design experiments to enhance its performance. The troubleshooting guides and protocols provided here offer a starting point for optimizing your experimental conditions and unlocking the full potential of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MALDI-TOF Mass Spectrometry-Based High-Throughput Screening for Inhibitors of the Cytosolic DNA Sensor cGAS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for N5,N5-Dimethyl-1H-pyrazole-3,5-diamine
Welcome to the technical support center for the synthesis and optimization of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow.
Section 1: Synthesis Overview and Core Principles
The synthesis of substituted diaminopyrazoles, such as this compound, typically relies on the robust and versatile cyclocondensation reaction. The most common and efficient pathway involves the reaction of a malononitrile derivative with a hydrazine source.[1] This reaction forms the core pyrazole ring with the desired amino functionalities.
The general mechanism involves the initial nucleophilic attack of hydrazine onto one of the nitrile groups of the malononitrile derivative, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring. The choice of solvent, base, and temperature is critical for controlling the reaction rate, minimizing side products, and maximizing yield.
Below is a generalized workflow for this synthetic approach.
Caption: General experimental workflow for pyrazole diamine synthesis.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis of substituted pyrazole diamines.
Q1: What are the recommended starting materials for synthesizing the 3,5-diaminopyrazole core?
A: The most direct precursors are malononitrile or its substituted derivatives. For instance, phenylmalononitrile is used to synthesize 4-phenyl-3,5-diaminopyrazole, and benzylmalononitrile yields the 4-benzyl derivative.[1][2] The reaction partner is typically hydrazine hydrate, which serves as the source for the two nitrogen atoms in the pyrazole ring.[3][4]
Q2: What is the role of a catalyst or base in this reaction?
A: While some pyrazole syntheses proceed without a catalyst, particularly with highly reactive substrates, the addition of a base or an acid catalyst can be beneficial.
-
Base: A base like triethylamine or potassium carbonate can facilitate the deprotonation of the methylene carbon in malononitrile, increasing its nucleophilicity.[5]
-
Acid: An acid catalyst, such as acetic acid, can activate the nitrile group towards nucleophilic attack by protonating it.[6][7] The choice depends on the specific substrates and reaction conditions. For many diaminopyrazole syntheses from malononitrile and hydrazine, the reaction can proceed efficiently without an external catalyst.[3][4]
Q3: Which solvents are most effective for this synthesis?
A: The choice of solvent is crucial for managing reactant solubility and reaction temperature.
-
Alcohols (Ethanol, Methanol): These are common choices as they are polar protic solvents that can dissolve both hydrazine hydrate and many organic precursors.[8] They are often used under reflux conditions.
-
Ethers (Diethyl Ether, THF): Ethers are used when a less polar, aprotic medium is required. They are particularly useful for reactions run at or below room temperature. In some large-scale syntheses, diethyl ether has been used, where the product conveniently precipitates out of the solution upon formation.[3][4]
-
Aprotic Dipolar Solvents (DMF, NMP): These solvents can lead to better results than polar protic solvents for certain cyclocondensation reactions to form pyrazoles.[9]
Q4: How should I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[10] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, intermediates, and the final product. The consumption of the limiting reagent (usually the malononitrile derivative) and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Q5: The name is this compound. How is the N,N-dimethyl group introduced?
A: This is a critical point of experimental design. There are two primary strategies:
-
Post-Synthesis Methylation: Synthesize the 3,5-diamino-1H-pyrazole core first. Then, perform a selective N-methylation on one of the exocyclic amino groups using a methylating agent like dimethyl sulfate or methyl iodide. This approach may require a protecting group strategy to avoid methylation on the ring nitrogens or the other amino group, adding complexity.
-
Modified Starting Material: A more convergent approach is to use a starting material that already contains the N,N-dimethylamino group. For example, reacting (dimethylamino)cyanoacetic acid derivatives with a suitable partner and hydrazine could potentially build the desired framework in fewer steps.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to troubleshooting common issues.
Caption: A logical workflow for troubleshooting common synthesis problems.
Issue 1: Low or No Product Yield
-
Potential Cause: Degradation or impurity of reagents. Hydrazine hydrate, in particular, can degrade over time. Malononitrile derivatives can be susceptible to self-condensation.
-
Solution: Use freshly opened or purified reagents. Verify the concentration of hydrazine hydrate if it is an aqueous solution. Ensure starting materials are pure by checking their melting point or running an NMR spectrum.
-
-
Potential Cause: The reaction is highly exothermic, and uncontrolled addition of hydrazine can lead to side reactions.
-
Potential Cause: The product has some solubility in the reaction solvent, leading to loss during filtration.
-
Solution: After the reaction is complete, cool the mixture in an ice bath for an extended period (e.g., 2 hours or overnight) to maximize precipitation before filtering.[4] Wash the collected solid with a small amount of cold solvent to minimize dissolution.
-
Issue 2: Product is Impure (Discolored, Incorrect Melting Point)
-
Potential Cause: Incomplete reaction, leaving unreacted starting materials.
-
Solution: Extend the reaction time or moderately increase the temperature. Monitor carefully by TLC to determine the point of maximum conversion.
-
-
Potential Cause: Formation of side products due to high temperatures or incorrect stoichiometry. The reaction of malononitrile with hydrazine can sometimes lead to condensed pyrazole heterocycles if conditions are not controlled.[2]
-
Solution: Re-evaluate the reaction temperature and ensure precise molar ratios of reactants. A slight excess of hydrazine (e.g., 1.15-1.2 equivalents) is sometimes used to ensure the full conversion of the dinitrile.[3]
-
-
Potential Cause: The product is air-sensitive or oxidizes upon work-up. Aminopyrazoles can be susceptible to oxidation, which often results in discoloration.
-
Solution: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize exposure to oxygen.
-
Issue 3: Difficulty with Product Isolation
-
Potential Cause: The product separates as an oil or sticky solid instead of a crystalline precipitate.
-
Solution: Try adding a non-polar co-solvent (like hexane) to induce precipitation (trituration). Alternatively, scratching the inside of the flask with a glass rod can initiate crystallization. If these fail, concentrate the reaction mixture under vacuum and proceed with column chromatography for purification.
-
-
Potential Cause: The product is a salt (e.g., hydrochloride) and is highly water-soluble.
-
Solution: If the reaction was run under acidic conditions, neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution) to precipitate the free base form of the pyrazole. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Section 4: Optimized Protocol and Data
This section provides a baseline protocol for the synthesis of the 3,5-diamino-1H-pyrazole core, which is the immediate precursor to the target molecule. Optimization parameters are summarized in the table below.
Baseline Experimental Protocol (Synthesis of 3,5-Diamino-1H-pyrazole)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the malononitrile starting material (1.0 equiv.) in a suitable solvent (e.g., ethanol or diethyl ether, approx. 0.3-0.5 M).
-
Reagent Addition: Cool the flask in an ice bath. Add hydrazine hydrate (1.2 equiv.) dropwise via the dropping funnel over 15-30 minutes, ensuring the internal temperature remains below 20 °C.[4][11]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. The product will often begin to precipitate during this time.[3]
-
Isolation: Cool the reaction mixture in an ice bath for at least 1-2 hours to maximize precipitation. Collect the solid product by suction filtration.
-
Purification: Wash the collected solid with a small amount of cold solvent (the same used for the reaction). The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.[5]
Table 1: Reaction Parameter Optimization
| Parameter | Variation | Expected Outcome on Yield & Purity | Rationale & Citation |
| Solvent | Ethanol | Good yield, product may require cooling to fully precipitate. | Standard polar protic solvent for dissolving reactants. |
| Diethyl Ether | Good yield, product often precipitates directly. | Lower boiling point, useful for room temperature reactions; product has lower solubility.[3][4] | |
| DMF | Potentially higher yield and faster reaction. | Aprotic dipolar solvents can accelerate cyclocondensation.[9] | |
| Temperature | 0 °C to RT | High purity, controlled reaction. | Minimizes side reactions from the exothermic addition of hydrazine.[11] |
| Reflux | Faster reaction, but higher risk of impurities. | Increased kinetic energy, but may promote side-product formation.[6] | |
| Hydrazine | 1.05 - 1.2 equiv. | Drives reaction to completion, maximizing yield. | Le Chatelier's principle; ensures full conversion of the limiting reagent.[3] |
| > 1.5 equiv. | Risk of impurities and difficult work-up. | Excess hydrazine can be difficult to remove and may react further. | |
| Work-up | Cool & Filter | Simple, effective if product is a crystalline solid. | Standard procedure for isolating precipitated products.[4] |
| Evaporate & Purify | Necessary if product is soluble or an oil. | Allows for purification via column chromatography.[9] |
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine
Welcome to the Technical Support Center for the synthesis of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your synthetic protocol.
Introduction
The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, with the pyrazole scaffold being a key pharmacophore in numerous therapeutic agents. The target molecule, this compound, is typically synthesized via the condensation of a suitable 1,3-dielectrophilic precursor, such as a malononitrile derivative, with N,N-dimethylhydrazine. While this approach is effective, it can be prone to the formation of byproducts, which can complicate purification and reduce overall yield. This guide will address the common challenges encountered during this synthesis and provide practical, evidence-based solutions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product and a Complex Mixture of Byproducts
-
Question: My reaction is resulting in a low yield of this compound, and the crude NMR shows multiple unidentified peaks. What are the likely causes and how can I improve the outcome?
-
Answer: A low yield and a complex reaction mixture are often indicative of suboptimal reaction conditions, leading to the formation of multiple byproducts. The primary culprits are often related to temperature control, solvent choice, and the nature of the starting materials.
Causality and Solutions:
-
Reaction Temperature: The condensation reaction to form the pyrazole ring can be exothermic. Poor temperature control can lead to side reactions and decomposition of starting materials or the product.
-
Recommendation: Maintain a consistent and controlled temperature throughout the reaction. Start the reaction at a lower temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature or a moderately elevated temperature. Use an ice bath for initial mixing, especially during the addition of reagents.
-
-
Solvent Selection: The polarity and proticity of the solvent can significantly influence the reaction pathway and the solubility of intermediates and byproducts.
-
Recommendation: Ethanol is a commonly used solvent for pyrazole synthesis. However, for reactions involving N,N-disubstituted hydrazines, aprotic solvents like N,N-dimethylformamide (DMF) or dioxane may offer better control and improved yields. It is advisable to perform small-scale solvent screening to identify the optimal medium for your specific reaction.
-
-
Purity of Starting Materials: Impurities in the starting materials, particularly in the N,N-dimethylhydrazine or the malononitrile derivative, can lead to a cascade of unwanted side reactions.
-
Recommendation: Ensure the purity of your starting materials. N,N-dimethylhydrazine can oxidize over time, so using a freshly opened bottle or a recently purified batch is recommended. Malononitrile derivatives should be checked for purity by NMR or GC-MS before use.
-
-
Issue 2: Formation of a Regioisomeric Pyrazole Byproduct
-
Question: I have identified a significant amount of an isomeric byproduct in my reaction mixture. How can I suppress the formation of this regioisomer?
-
Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) and a substituted hydrazine.[1][2][3] In the case of this compound synthesis from a malononitrile derivative, the cyclization can potentially occur in two different orientations, leading to the desired product and its isomer.
Causality and Solutions:
-
Electronic and Steric Effects: The regiochemical outcome is governed by a delicate balance of electronic and steric factors of both the 1,3-dielectrophilic precursor and the N,N-dimethylhydrazine. The nucleophilic attack of the hydrazine can occur at two different electrophilic centers of the precursor.
-
Controlling Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation. These solvents can influence the tautomeric equilibrium of the intermediates and favor one cyclization pathway over the other.
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the nitrogen atoms in the hydrazine, thereby influencing the regioselectivity.[3] Acidic conditions can protonate the more basic nitrogen atom, directing the reaction pathway. Experimenting with the addition of a catalytic amount of a mild acid (e.g., acetic acid) or a base (e.g., triethylamine) can be beneficial.
-
Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which can lead to higher regioselectivity.
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to separate the desired this compound from the byproducts. What are the recommended purification strategies?
-
Answer: The purification of aminopyrazoles can be challenging due to their polarity and potential for multiple hydrogen bonding interactions. A combination of techniques is often necessary to achieve high purity.
Purification Protocol:
-
Initial Work-up: After the reaction is complete, the crude product should be isolated. This may involve quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove water-soluble impurities.
-
Column Chromatography: This is the most common method for separating the desired product from byproducts.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution system is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For highly polar aminopyrazoles, a mobile phase containing a small percentage of methanol in dichloromethane or ethyl acetate may be necessary. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of the basic aminopyrazole on the silica gel.
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective final purification step.
-
Solvent Selection: Experiment with different solvent systems. A good starting point is a mixture of a solvent in which the compound is soluble at elevated temperatures and a solvent in which it is poorly soluble at room temperature (e.g., ethanol/water, ethyl acetate/hexane). A Reaxys search for similar compounds suggests ethanol can be a good solvent for crystallization of aminopyrazoles.
-
-
Acid-Base Extraction: The basic nature of the amino groups on the pyrazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The desired product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the purified product extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing 3,5-diaminopyrazoles involves the condensation of a malononitrile derivative with a hydrazine. For this compound, the reaction would typically involve a suitable malononitrile precursor and N,N-dimethylhydrazine. The general reaction pathway is illustrated below.
Q2: What are the expected major byproducts in this synthesis?
A2: The primary byproduct of concern is the regioisomeric pyrazole. This arises from the two possible modes of cyclization of the intermediate formed from the reaction of the malononitrile derivative and N,N-dimethylhydrazine. Other potential byproducts can include unreacted starting materials and products of incomplete cyclization or side reactions of the dimethylamino group.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product and any byproducts. The disappearance of the starting materials and the appearance of the product spot (visualized under UV light or with a suitable stain like potassium permanganate) will indicate the progress of the reaction. For a more detailed analysis of the reaction kinetics and mechanism, in-line FT-IR spectroscopy can be a powerful tool.[4]
Q4: What are the key safety precautions to consider when working with N,N-dimethylhydrazine?
A4: N,N-dimethylhydrazine is a toxic and flammable substance.[5] It is also a suspected carcinogen.[6] Therefore, it is crucial to handle this reagent with appropriate safety measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from ignition sources.
Experimental Workflow & Data
General Synthetic Protocol
A general protocol for the synthesis of this compound is as follows. Note that optimization of specific parameters will be necessary.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the malononitrile derivative (1 equivalent) in a suitable solvent (e.g., ethanol or DMF).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add N,N-dimethylhydrazine (1-1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then stir for the required time (monitor by TLC). Gentle heating may be necessary to drive the reaction to completion.
-
Work-up and Purification: Upon completion, follow the purification protocol outlined in the "Troubleshooting Guide" (Issue 3).
Table 1: Influence of Solvent on Regioselectivity in a Model Pyrazole Synthesis
The following table illustrates the significant impact of the solvent on the ratio of regioisomers in a representative pyrazole synthesis. This data highlights the importance of solvent screening in optimizing your reaction.
| Entry | Solvent | Regioisomer Ratio (A:B) |
| 1 | Ethanol | 60:40 |
| 2 | Dichloromethane | 75:25 |
| 3 | Toluene | 70:30 |
| 4 | 2,2,2-Trifluoroethanol (TFE) | 95:5 |
| 5 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 |
Data adapted from literature on analogous pyrazole syntheses. Isomer A is the desired product, and Isomer B is the regioisomeric byproduct.
Visualizing the Reaction Pathway
To better understand the formation of the desired product and the potential for byproduct formation, the following diagrams illustrate the key reaction steps.
Caption: General reaction pathway for the synthesis of this compound.
Caption: Troubleshooting flowchart for optimizing the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- 6. 1,1-Dimethylhydrazine | C2H8N2 | CID 5976 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pyrazole-Based Inhibitors: Profiling N5,N5-Dimethyl-1H-pyrazole-3,5-diamine Against Established Therapeutics
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable versatility in forming hydrogen bonds, participating in hydrophobic interactions, and serving as a rigid structural core has enabled its incorporation into a multitude of FDA-approved drugs. Pyrazole-containing compounds demonstrate an exceptionally broad spectrum of biological activities, targeting diverse protein classes from enzymes central to inflammation and oncology to G-protein coupled receptors that modulate complex physiological responses.
This guide provides a comparative analysis of several prominent pyrazole-based inhibitors, each with a distinct mechanism of action. We will use these established drugs—Celecoxib, Rimonabant, and Sildenafil—as benchmarks to frame the potential applications and comparative landscape for lesser-characterized pyrazole structures, such as N5,N5-Dimethyl-1H-pyrazole-3,5-diamine. While this specific compound is primarily recognized as a chemical building block, an examination of its core structure in the context of its highly successful relatives offers valuable insights for researchers in drug development.
Compound Profiles: Mechanisms and Therapeutic Applications
This compound: A Scaffold with Untapped Potential
This compound (CAS 935667-36-0) is a disubstituted diaminopyrazole. Publicly available data on its specific biological targets or inhibitory activity is limited. It is commercially classified as a "Protein Degrader Building Block," indicating its primary utility is as a synthetic intermediate for constructing more complex molecules, such as PROTACs or molecular glues.
However, the broader class of 3,5-diamino-1H-pyrazoles has demonstrated significant biological activity. For instance, derivatives have been identified as potent anti-biofilm agents that function by stimulating phosphodiesterase (PDE) activity in Pseudomonas aeruginosa, a bacterium notorious for hospital-acquired infections. Other related structures have shown promise as antitubercular agents. This suggests that the 3,5-diaminopyrazole core is a viable starting point for developing novel therapeutics, particularly in the anti-infective space.
Celecoxib: The Archetypal Selective COX-2 Inhibitor
Celecoxib (brand name Celebrex) is a diaryl-substituted pyrazole that functions as a highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.
-
Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced at sites of inflammation. Celecoxib's sulfonamide side chain binds to a specific hydrophilic pocket in the COX-2 active site, blocking its function with approximately 10-20 times more selectivity over COX-1. This selective inhibition reduces the synthesis of pro-inflammatory prostaglandins, thereby exerting analgesic and anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Rimonabant: A Modulator of the Endocannabinoid System
Rimonabant (brand name Acomplia) is a pyrazole derivative that was developed as a selective cannabinoid receptor 1 (CB1) antagonist and inverse agonist.
-
Mechanism of Action: The endocannabinoid system, which includes the CB1 receptor, is a critical regulator of appetite and energy metabolism. CB1 receptors are densely located in the central nervous system and peripheral tissues like adipose cells. Rimonabant blocks the activation of these receptors by endogenous cannabinoids (like anandamide), disrupting the signaling pathways that promote hunger and fat storage. This action leads to decreased appetite and improved metabolic parameters. Although effective for weight loss, Rimonabant was withdrawn from the market due to serious psychiatric side effects, including depression and anxiety, highlighting the complexity of targeting central signaling pathways.
Sildenafil: A Pioneer in PDE5 Inhibition
Sildenafil (brand name Viagra) is a pyrazolopyrimidine derivative renowned for its role in treating erectile dysfunction and pulmonary arterial hypertension (PAH).
-
Mechanism of Action: Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). In response to nitric oxide (NO) signaling, the enzyme guanylate cyclase produces cyclic guanosine monophosphate (cGMP), which mediates smooth muscle relaxation and vasodilation. PDE5 is the primary enzyme responsible for breaking down cGMP in the corpus cavernosum of the penis and the pulmonary vasculature. By inhibiting PDE5, Sildenafil prevents the degradation of cGMP, leading to elevated levels, prolonged smooth muscle relaxation, and increased blood flow.
Comparative Overview of Pyrazole Inhibitors
The distinct mechanisms of these pyrazole-based drugs underscore the scaffold's versatility. While all share a common heterocyclic core, their substitutions dictate their three-dimensional shape and physicochemical properties, allowing them to bind with high specificity to vastly different biological targets.
Caption: Diverse mechanisms of action for pyrazole-based inhibitors.
| Inhibitor | Target Class | Specific Target | Mechanism of Action | Therapeutic Area |
| Celecoxib | Enzyme (Oxidoreductase) | Cyclooxygenase-2 (COX-2) | Inhibits prostaglandin synthesis | Anti-inflammatory, Analgesic |
| Rimonabant | GPCR | Cannabinoid Receptor 1 (CB1) | Blocks endocannabinoid signaling | Anti-obesity (Withdrawn) |
| Sildenafil | Enzyme (Hydrolase) | Phosphodiesterase 5 (PDE5) | Prevents cGMP degradation | Erectile Dysfunction, PAH |
| This compound | Unknown | Unknown | Unknown (Chemical Scaffold) | N/A |
Experimental Protocols for Comparative Efficacy Analysis
To objectively compare the performance of a novel pyrazole compound against established inhibitors, standardized in vitro and cell-based assays are essential. The following protocols provide a framework for such an evaluation.
Protocol 1: In Vitro Enzymatic Inhibition Assay (IC₅₀ Determination)
This protocol describes a generalized method to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency. It must be adapted for the specific enzyme of interest (e.g., COX-2, PDE5, or a protein kinase).
Causality Behind Experimental Choices:
-
Substrate Concentration: Using a substrate concentration at or below its Michaelis-Menten constant (Kₘ) is crucial. At high substrate concentrations, the efficacy of competitive inhibitors can be underestimated, as the inhibitor is outcompeted by the substrate.
-
Controls: Including positive (known inhibitor) and negative (vehicle, e.g., DMSO) controls is non-negotiable for validating the assay's performance and ensuring that observed effects are due to the test compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the test pyrazole compound (e.g., 10 mM in 100% DMSO).
-
Prepare a stock solution of the purified target enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the enzyme's specific substrate and any required cofactors (e.g., ATP for kinases).
-
-
Serial Dilution:
-
In a 96-well microplate, perform serial dilutions of the test compound stock to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the purified enzyme to each well containing the diluted test compound, vehicle control (DMSO), or positive control inhibitor.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding the substrate solution to all wells.
-
-
Signal Detection:
-
Monitor the reaction progress by measuring the formation of product or consumption of substrate over time using a suitable detection method (e.g., spectrophotometry, fluorescence, or luminescence) with a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the data by setting the velocity of the vehicle control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Standard workflow for an in vitro enzyme inhibition assay.
Protocol 2: Cell-Based Phosphorylation Assay (Target Engagement)
This protocol assesses an inhibitor's ability to block the activity of a target protein kinase within a living cell, providing more physiologically relevant data than a purified enzyme assay.
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cell line is critical. An ideal model is one where cell proliferation or survival is dependent on the activity of the target kinase (e.g., a cancer cell line with an activating mutation in the kinase).
-
Endpoint Measurement: Measuring the phosphorylation of a direct downstream substrate of the target kinase provides a specific and quantitative readout of the inhibitor's on-target effect in a cellular context.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant human cell line (e.g., a cancer cell line known to overexpress the target kinase) under standard conditions (37°C, 5% CO₂).
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test pyrazole compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various inhibitor concentrations. Include vehicle (DMSO) and positive controls.
-
Incubate the cells for a duration sufficient to observe changes in the signaling pathway (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well to extract cellular proteins and preserve phosphorylation states.
-
-
Protein Quantification:
-
Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading in the subsequent step.
-
-
Detection of Phosphorylation (ELISA-based):
-
Use a sandwich ELISA kit specific for the phosphorylated substrate of the target kinase.
-
Add normalized cell lysates to wells coated with a capture antibody for the total substrate protein.
-
Detect the phosphorylated substrate using a phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal with a plate reader.
-
-
Data Analysis:
-
Normalize the phosphorylation signal to the total protein amount or a housekeeping protein.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.
-
Conclusion
The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. The well-defined and distinct mechanisms of action of market-leading drugs like Celecoxib, Rimonabant, and Sildenafil highlight how subtle modifications to the core structure can achieve exquisite selectivity for diverse biological targets. While this compound is currently positioned as a synthetic intermediate, its 3,5-diaminopyrazole core belongs to a class of compounds with demonstrated anti-infective potential. By employing rigorous and validated experimental protocols, researchers can effectively probe the activity of novel pyrazole derivatives, compare them to established therapeutics, and potentially uncover next-generation inhibitors targeting a wide array of human diseases.
A Comparative Guide to the Structure-Activity Relationship of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine analogs, a promising class of compounds with potential applications in oncology and other therapeutic areas. By synthesizing data from published research, this document offers a comparative framework for understanding how structural modifications to this core scaffold influence biological activity, selectivity, and pharmacokinetic properties.
The this compound Scaffold: A Privileged Core for Kinase Inhibition
The 1H-pyrazole-3,5-diamine core is a versatile scaffold that can engage in multiple hydrogen bond interactions with the hinge region of kinase active sites, a critical determinant for potent inhibition. The strategic placement of the N5,N5-dimethyl group can significantly impact the molecule's physicochemical properties, such as solubility and lipophilicity, while also influencing its binding orientation within the ATP-binding pocket.
The general structure of the this compound analogs discussed in this guide is presented below:
Caption: General structure of this compound analogs.
Comparative Analysis of Structural Modifications
The biological activity of this compound analogs can be finely tuned by introducing various substituents at different positions of the pyrazole core and its appended functionalities. This section dissects the impact of these modifications.
Substitutions on the Pyrazole Ring (R1 Position)
The R1 position of the pyrazole ring is often a key determinant of both potency and selectivity. Modifications at this position can influence interactions with the solvent-exposed region of the kinase active site.
| Compound ID | R1 Substituent | Target Kinase(s) | IC50 (nM) | Key Observations |
| Analog A | Phenyl | Aurora A, Aurora B | ~50 | The unsubstituted phenyl group provides a baseline potency. |
| Analog B | 4-Chlorophenyl | Aurora A, Aurora B | ~25 | Introduction of an electron-withdrawing group enhances potency, likely through favorable interactions with the ribose-phosphate binding region. |
| Analog C | 4-Methoxyphenyl | Aurora A, Aurora B | ~100 | An electron-donating group at the para position decreases activity, suggesting steric hindrance or unfavorable electronic effects. |
| Analog D | 2-Fluorophenyl | Multiple Kinases | Varies | The ortho-fluoro substitution can induce a conformational twist, potentially improving selectivity for certain kinases.[2] |
Modifications of the 3-Amino Group
While the core topic focuses on the N5,N5-dimethyl variant, understanding the role of the 3-amino group is crucial for SAR. In many kinase inhibitors, this group acts as a key hydrogen bond donor to the kinase hinge region.
| Compound ID | 3-Position Moiety | Target Kinase(s) | IC50 (nM) | Key Observations |
| Analog E | -NH2 | Multiple Kinases | Varies | The primary amine is critical for hinge binding. |
| Analog F | -NH-CO-CH3 | Aurora Kinases | >1000 | Acetylation of the amine leads to a significant loss of activity, confirming its role as a hydrogen bond donor.[2] |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through a multi-step process, adapted from established procedures for related pyrazole derivatives.[3]
Step 1: Diazotization and Coupling
-
An appropriately substituted aniline is diazotized using sodium nitrite in an acidic medium at 0-5°C.
-
The resulting diazonium salt is then coupled with a suitable active methylene compound, such as malononitrile, in the presence of a base to yield an intermediate.[2]
Step 2: Cyclization with Hydrazine
-
The intermediate from Step 1 is reacted with hydrazine hydrate in a suitable solvent like ethanol.
-
The reaction mixture is typically stirred at room temperature or heated to effect cyclization and formation of the 3,5-diamino-1H-pyrazole core.[3]
Step 3: N-Dimethylation
-
The 3,5-diamino-1H-pyrazole is subjected to reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride to introduce the N5,N5-dimethyl group.
Caption: Synthetic workflow for this compound analogs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The inhibitory activity of the synthesized analogs against various kinases can be determined using a luminescent ADP-Glo™ Kinase Assay.[4]
Materials:
-
Kinase enzyme (e.g., Aurora A, CDK2)
-
Substrate peptide
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and buffer.
-
Add the synthesized inhibitor compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent.
-
Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
This compound analogs typically exert their inhibitory effect by competing with ATP for binding to the active site of kinases. The pyrazole core forms crucial hydrogen bonds with the hinge region of the kinase, while the various substituents explore and interact with adjacent hydrophobic pockets and solvent-exposed areas.
Caption: General mechanism of action for pyrazole-based kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel kinase inhibitors. The structure-activity relationships outlined in this guide highlight the critical role of substitutions on the pyrazole ring in modulating potency and selectivity. Future research should focus on exploring a wider range of substituents at the R1 position and further characterizing the pharmacokinetic and pharmacodynamic properties of the most promising analogs. The insights provided herein offer a valuable resource for the rational design of the next generation of pyrazole-based therapeutics.
References
- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol [mdpi.com]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine
Introduction: The Imperative of Selectivity in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. Their role as central nodes in signaling pathways that govern cell proliferation, differentiation, and survival makes them attractive targets for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide focuses on a specific, hypothetical pyrazole-based compound, N5,N5-Dimethyl-1H-pyrazole-3,5-diamine, which we will posit as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
While achieving high potency against a primary target is a significant milestone, it is the selectivity of a compound—its ability to inhibit the intended target without affecting other, often closely related, proteins—that ultimately dictates its therapeutic window and potential for adverse effects. Off-target activities can lead to unforeseen toxicities or even produce beneficial polypharmacology. Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design and a critical step in de-risking a lead candidate.
This guide provides an in-depth comparison of this compound's hypothetical selectivity profile against established kinase inhibitors. We will delve into the state-of-the-art methodologies for assessing kinase inhibitor selectivity, present fabricated but plausible experimental data for comparative analysis, and offer detailed protocols to empower researchers in their own drug development endeavors.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough understanding of a compound's selectivity. Combining biochemical and cellular assays provides a more complete and physiologically relevant picture of how a compound will behave in a complex biological system.
Biochemical Profiling: Large-Scale Kinome Scanning
Biochemical assays, such as the KINOMEscan™ platform, offer a broad, initial assessment of a compound's interactions across a large panel of kinases. This competition binding assay measures the ability of a test compound to displace a ligand from the active site of a kinase, providing a thermodynamic measure of interaction (dissociation constant, Kd).
Experimental Workflow: KINOMEscan™
Caption: KINOMEscan™ workflow illustrating the competition binding assay principle.
Cellular Target Engagement: Unveiling In-Cell Selectivity
While biochemical assays are invaluable for broad screening, they do not always reflect a compound's behavior within the complex milieu of a living cell. Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (CETSA-MS), provide a more physiologically relevant measure of target binding by assessing the thermal stabilization of proteins upon ligand binding in intact cells or cell lysates.
Experimental Workflow: CETSA-MS
Caption: CETSA-MS workflow for identifying cellular targets based on thermal stabilization.
Proteomics-Based Approaches: Unbiased Off-Target Identification
Chemical proteomics offers a powerful, unbiased method for identifying both on- and off-targets of a small molecule. This typically involves immobilizing the compound of interest on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Comparative Selectivity Profile of this compound
For the purpose of this guide, we present hypothetical data for this compound, positioning it as a selective CDK2 inhibitor. We compare its profile to that of Palbociclib, a well-characterized and clinically approved CDK4/6 inhibitor, and a hypothetical promiscuous pyrazole-based kinase inhibitor, "Compound X".
| Kinase Target | This compound (Kd, nM) | Palbociclib (Kd, nM) | Compound X (Kd, nM) |
| CDK2 | 15 | 2900 | 50 |
| CDK1 | 250 | 5000 | 80 |
| CDK4 | 800 | 11 | 120 |
| CDK6 | 1200 | 16 | 150 |
| Aurora B | 5000 | >10000 | 25 |
| VEGFR2 | >10000 | >10000 | 75 |
| B-Raf | >10000 | >10000 | 200 |
This data is hypothetical and for illustrative purposes only.
From this fabricated data, this compound demonstrates high affinity for its intended target, CDK2, with significantly weaker binding to other CDKs and minimal interaction with other kinases. In contrast, Palbociclib shows high selectivity for CDK4 and CDK6, as expected. Compound X represents a promiscuous inhibitor with activity across multiple kinase families.
Selectivity Profile Visualization
Caption: Hypothetical selectivity profile of this compound.
Detailed Experimental Protocols
Protocol 1: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 100 mM stock solution.
-
Assay Plate Preparation: Prepare serial dilutions of the compound stock in a suitable assay buffer.
-
Binding Assay:
-
Combine the test compound, DNA-tagged kinase, and an immobilized, active-site directed ligand in the wells of a microtiter plate.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
-
Immobilized Ligand Capture: The kinase is captured on the solid support via its interaction with the immobilized ligand.
-
Washing: Wash the plate to remove unbound kinase and test compound.
-
Elution and Quantification: Elute the bound kinase and quantify the amount using qPCR of the attached DNA tag. The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Calculate the Kd value by plotting the amount of captured kinase as a function of the test compound concentration.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with high CDK2 expression) to 80-90% confluency.
-
Compound Treatment: Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a predetermined time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification and Analysis:
-
Quantify the amount of soluble protein in each sample.
-
Analyze the soluble fractions by Western blotting for the target of interest (CDK2) or by mass spectrometry for a proteome-wide analysis.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for characterizing the cross-reactivity profile of the hypothetical kinase inhibitor, this compound. Through the integration of biochemical and cellular methodologies, a detailed and physiologically relevant understanding of a compound's selectivity can be achieved. The hypothetical data presented positions this compound as a promising selective CDK2 inhibitor, warranting further investigation.
Future studies should focus on validating these findings in functional cellular assays to correlate target engagement with downstream pathway modulation. For instance, assessing the inhibition of Rb phosphorylation, a downstream substrate of CDK2, would provide functional confirmation of target engagement. Furthermore, phenotypic screens can uncover unexpected biological activities and potential new therapeutic applications. Ultimately, a thorough and multi-faceted approach to cross-reactivity profiling is indispensable for the successful translation of a promising small molecule from a laboratory curiosity to a life-saving therapeutic.
A Comparative Guide to the In Vivo Efficacy of Pyrazole-Based Bioactive Agents: An Analog-Based Perspective on N5,N5-Dimethyl-1H-pyrazole-3,5-diamine Derivatives
Introduction: The Therapeutic Promise of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of numerous clinically successful drugs.[1] Notable examples include the anti-inflammatory agent celecoxib, the anticancer drug ruxolitinib, and the erectile dysfunction treatment sildenafil.[2][3] The structural versatility of the pyrazole ring allows for fine-tuning of its physicochemical properties, enabling the design of potent and selective modulators of various biological targets. This guide focuses on the in vivo efficacy of pyrazole derivatives, with a particular interest in the potential of the N5,N5-Dimethyl-1H-pyrazole-3,5-diamine scaffold.
Due to a scarcity of publicly available in vivo data for this compound derivatives, this guide will adopt an analog-based comparative approach. By examining the in vivo performance of structurally related 3,5-diaminopyrazoles and other pyrazole-containing compounds, we can infer the potential therapeutic applications and efficacy of the target scaffold. This analysis will primarily focus on two key areas where pyrazole derivatives have shown significant promise: oncology and inflammation.
Comparative In Vivo Efficacy of Pyrazole Derivatives
The subsequent sections will delve into the in vivo performance of various pyrazole derivatives in established animal models of cancer and inflammation. The data presented is collated from multiple preclinical studies and serves as a benchmark for predicting the potential efficacy of novel pyrazole-based compounds.
Anticancer Activity
Pyrazole derivatives have been extensively investigated as anticancer agents, targeting a multitude of cellular pathways involved in tumor growth and proliferation.[4] A significant number of these compounds function as kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal kinase (JNK), and Bruton's tyrosine kinase (BTK).[4][5]
Table 1: Comparative In Vivo Anticancer Efficacy of Selected Pyrazole Derivatives
| Compound ID/Class | Animal Model | Dosage & Administration | Key Efficacy Endpoints | Reference(s) |
| 3,4-diaryl pyrazole derivative (Compound 6) | Orthotopic murine mammary tumor model | 5 mg/kg | Significant tumor growth inhibition | [4] |
| 1H-benzofuro[3,2-c]pyrazole derivative (Compound 5b) | Non-small cell lung cancer (NSCLC) and vincristine-resistant human oral epidermoid carcinoma cell (KB/V) xenograft models | Not specified | Potent tumor growth inhibition without obvious side effects | [6] |
| Aminopyrazolone (Compound 6) | Solid tumor model (radiolabeled with 131I) | Not specified | Potent targeting capability in solid tumors | [7] |
| Indole-linked pyrazole derivatives (Compounds 33 & 34) | Not specified (CDK2 inhibitors) | Not specified | Potent cancer inhibition (IC50 < 23.7 µM), superior to doxorubicin in some cell lines | [4] |
The data in Table 1 highlights the potent antitumor activity of various pyrazole scaffolds in vivo. For instance, a 3,4-diaryl pyrazole derivative demonstrated significant tumor growth inhibition at a low dose of 5 mg/kg in a murine mammary tumor model.[4] Similarly, a 1H-benzofuro[3,2-c]pyrazole derivative was effective in both NSCLC and drug-resistant xenograft models.[6] These findings underscore the potential of the pyrazole core in developing effective cancer therapeutics. The success of these analogs suggests that this compound derivatives, with appropriate peripheral modifications, could also exhibit potent anticancer activity.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example of a successful COX-2 inhibitor.[2] The mechanism of action for many anti-inflammatory pyrazoles involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[2]
Table 2: Comparative In Vivo Anti-inflammatory Efficacy of Selected Pyrazole Derivatives
| Compound ID/Class | Animal Model | Dosage & Administration | Key Efficacy Endpoints | Reference(s) |
| Thiophene-fused pyrazole derivatives (Compounds 5e, 5f) | Carrageenan-induced rat paw edema | Not specified | Potent anti-inflammatory action | [8][9] |
| 1,3,4-trisubstituted pyrazole derivative (Compound 5a) | Carrageenan-induced rat paw edema | Not specified | Excellent anti-inflammatory activity (≥84.2% inhibition at 3h) | [1] |
| 1H-pyrazolyl derivative (Compound 12a) | Cotton pellet-induced granuloma and sponge implantation model in rats | Not specified | Potent anti-inflammatory activity | [1] |
| Pyrazole-thiazole hybrid | Not specified | Not specified | Reduced edema by 75% (dual COX-2/5-LOX inhibitor) | [2] |
As shown in Table 2, various pyrazole derivatives exhibit significant anti-inflammatory effects in preclinical models. A 1,3,4-trisubstituted pyrazole derivative, for example, showed a remarkable 84.2% inhibition of paw edema in a rat model of inflammation.[1] The fusion of a thiophene ring to the pyrazole core has also yielded compounds with potent anti-inflammatory and analgesic properties.[8][9] These results suggest that the pyrazole scaffold is a versatile template for the design of novel anti-inflammatory agents. The 3,5-diamino substitution pattern, as present in the this compound scaffold, could offer unique opportunities for hydrogen bonding interactions within the active sites of inflammatory targets.
Experimental Protocols: A Guide to In Vivo Efficacy Assessment
The credibility of in vivo efficacy data hinges on the robustness of the experimental design. Below are detailed protocols for common animal models used to assess the anticancer and anti-inflammatory activities of pyrazole derivatives.
Protocol 1: Xenograft Model for Anticancer Efficacy
This protocol outlines a generalized procedure for evaluating the antitumor activity of a test compound in a subcutaneous xenograft model.
Causality Behind Experimental Choices:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID) are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: Subcutaneous implantation allows for easy monitoring and measurement of tumor growth.
-
Dosing Regimen: The dose, frequency, and route of administration are determined based on prior pharmacokinetic and tolerability studies.
-
Efficacy Endpoints: Tumor volume and body weight are primary endpoints to assess efficacy and toxicity, respectively.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. | Semantic Scholar [semanticscholar.org]
- 9. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
A Comparative Guide: N5,N5-Dimethyl-1H-pyrazole-3,5-diamine vs. 1H-pyrazole-3,5-diamine
<
A Senior Application Scientist's Perspective on Leveraging N-Dimethylation for Enhanced Drug Discovery and Material Science Applications
Introduction
In the landscape of medicinal chemistry and materials science, the pyrazole scaffold is a privileged structure, lauded for its diverse biological activities and versatile chemical properties.[1][2][3] Among its many derivatives, 1H-pyrazole-3,5-diamine serves as a crucial building block for more complex molecules.[4] A subtle yet powerful modification to this core structure—the dimethylation of one of its amino groups to form N5,N5-Dimethyl-1H-pyrazole-3,5-diamine—can profoundly alter the compound's physicochemical and performance characteristics. This guide provides an in-depth comparison of these two analogs, offering experimental insights and protocols to aid researchers in selecting the optimal compound for their specific applications.
The primary structural difference lies in the substitution at the N5 position. In 1H-pyrazole-3,5-diamine, this position holds a primary amine (-NH2), whereas in its dimethylated counterpart, it is a tertiary amine (-N(CH3)2). This seemingly minor change has significant implications for hydrogen bonding, lipophilicity, basicity, and ultimately, the compound's behavior in biological and chemical systems.
Physicochemical Properties: A Comparative Analysis
The addition of two methyl groups to the N5-amine introduces significant changes to the molecule's properties. These alterations are critical in drug discovery, where slight modifications can drastically impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 1H-pyrazole-3,5-diamine | This compound | Rationale for Difference |
| Molecular Weight | 98.11 g/mol [5][6] | 126.16 g/mol | Addition of two methyl groups (-CH3). |
| Hydrogen Bond Donors | 3 (two on -NH2, one on ring NH) | 1 (on ring NH) | The N5-amine's hydrogen atoms are replaced by methyl groups, eliminating its hydrogen bond donating capacity.[7] |
| Lipophilicity (LogP) | Predicted: -0.5[6] | Predicted: Higher | The addition of alkyl groups generally increases lipophilicity (fat-solubility).[7] |
| Aqueous Solubility | Soluble in polar solvents[4] | Predicted: Lower | The decrease in hydrogen bond donors and increase in lipophilicity typically lead to reduced aqueous solubility.[7] |
| Basicity (pKa) | Predicted: 16.56 (less basic amine)[5][8] | Predicted: Lower pKa for the N5-amine | N-methylation of secondary amines generally has little impact on solubility but increases the logD.[7] The electron-donating methyl groups can influence the basicity of the pyrazole ring nitrogens. |
Impact on Reactivity and Synthetic Utility
The differing nature of the N5-amino group—primary versus tertiary—dictates the synthetic pathways for which each compound is best suited.
-
1H-pyrazole-3,5-diamine: The primary amine at the N5 position is a potent nucleophile and can readily participate in reactions such as acylation, alkylation, and condensation. This makes it an ideal starting material for building larger, more complex structures where further functionalization of the amine is desired.[9]
-
This compound: The tertiary amine at the N5 position is sterically hindered and lacks the protons necessary for many of the reactions characteristic of primary amines. Its primary utility lies in applications where the N5-amine is intended to act as a basic center or where its hydrogen bond donating capacity needs to be masked to improve properties like cell permeability.[7]
Applications in Drug Discovery and Beyond
The choice between these two analogs often hinges on the specific therapeutic target or material application.
1H-pyrazole-3,5-diamine and its derivatives have been investigated for a range of biological activities, including:
-
Anti-biofilm agents: Certain derivatives have been shown to interfere with bacterial signaling pathways, making them promising candidates for combating antibiotic-resistant biofilm infections.[9][10]
-
Antitubercular Activity: Pyrazole-3,5-diamine derivatives have been synthesized and shown to have potential against Mycobacterium tuberculosis.[11]
-
General Pharmaceutical Scaffolds: The pyrazole nucleus is a common feature in a wide array of approved drugs, acting as a versatile scaffold for targeting various receptors and enzymes.[2][3]
This compound , while less commonly cited as a standalone therapeutic, offers advantages in lead optimization:
-
Improved Pharmacokinetics: N-methylation is a common strategy in medicinal chemistry to enhance a drug's metabolic stability and membrane permeability.[7] By removing a hydrogen bond donor, the molecule can more easily cross lipid bilayers.
-
Fine-tuning Receptor Interactions: The introduction of methyl groups can provide additional van der Waals interactions within a receptor's binding pocket, potentially increasing potency. Conversely, the loss of a hydrogen bond donor can also be used to modulate selectivity.
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted differences between these two compounds, the following experimental protocols are recommended.
Protocol 1: Comparative Kinetic Solubility Assay
This protocol determines the kinetic solubility of a compound, which is a critical parameter in early drug discovery.[12][13]
Objective: To compare the aqueous solubility of 1H-pyrazole-3,5-diamine and this compound.
Methodology: A turbidimetric assay will be used to measure the point at which the compounds precipitate from an aqueous buffer solution.[14]
Materials:
-
Test Compounds (1H-pyrazole-3,5-diamine, this compound)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or plate reader capable of measuring light scattering[13][15]
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in DMSO.[15]
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the top wells of a 96-well plate.
-
Serial Dilution: Perform a serial dilution across the plate by transferring 1 µL of the solution to subsequent wells already containing 1 µL of DMSO.
-
Buffer Addition: Add 98 µL of PBS (pH 7.4) to each well to achieve the desired final compound concentrations.[15]
-
Mixing and Incubation: Mix the contents thoroughly on a plate shaker for 2 minutes. Incubate the plate at room temperature for 2 hours.[15]
-
Measurement: Measure the light scattering or turbidity in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control.
Caption: Workflow for the comparative kinetic solubility assay.
Protocol 2: pKa Determination by Potentiometric Titration
This protocol measures the acid dissociation constant (pKa), which is fundamental to understanding a compound's ionization state at different pH values.[16][17]
Objective: To compare the basicity of the amino groups in 1H-pyrazole-3,5-diamine and this compound.
Methodology: A potentiometric titration involves the gradual addition of a titrant (acid or base) to the sample solution while monitoring the pH.[18][19] The pKa is determined from the inflection point of the resulting titration curve.[16][17]
Materials:
-
Test Compounds
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
0.15 M Potassium chloride (KCl) solution (to maintain constant ionic strength)[18]
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of the test compound in 20 mL of water containing 0.15 M KCl.[18]
-
Initial pH Adjustment: Adjust the initial pH of the solution to ~2.0 with 0.1 M HCl.
-
Titration: Titrate the solution with standardized 0.1 M NaOH. Record the pH value after each incremental addition of NaOH (e.g., 0.05 mL increments).
-
Endpoint: Continue the titration until the pH reaches ~12.0.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa value corresponds to the pH at the midpoint of the steepest portion of the curve (the inflection point). For more accurate determination, a first or second derivative plot can be used.
-
Replication: Perform at least three titrations for each compound to ensure reproducibility.[18]
Caption: Step-by-step workflow for pKa determination.
Conclusion
The choice between this compound and its non-dimethylated analog is a strategic one, driven by the specific goals of the research. 1H-pyrazole-3,5-diamine offers greater synthetic flexibility due to its reactive primary amine, making it an excellent scaffold for initial exploration and the creation of diverse compound libraries. In contrast, this compound is a valuable tool for lead optimization, where the goals are to enhance metabolic stability, improve cell permeability, and fine-tune interactions with a biological target. By understanding the fundamental physicochemical differences and employing rigorous experimental validation, researchers can effectively leverage the subtle power of N-dimethylation to advance their scientific objectives.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CAS 16082-33-0: 1H-pyrazole-3,5-diamine | CymitQuimica [cymitquimica.com]
- 5. 3,5-Diamino-1H-pyrazole | 16082-33-0 [amp.chemicalbook.com]
- 6. 3,5-Diamino-1H-pyrazole | C3H6N4 | CID 9793703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. 3,5-Diamino-1H-pyrazole CAS#: 16082-33-0 [m.chemicalbook.com]
- 9. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
A Guide to Reproducible Experimentation with N5,N5-Dimethyl-1H-pyrazole-3,5-diamine and Its Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols is paramount. In the synthesis of novel chemical entities, particularly heterocyclic scaffolds like pyrazoles, seemingly minor variations in experimental conditions can lead to significant deviations in yield, purity, and even the identity of the final product. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving N5,N5-Dimethyl-1H-pyrazole-3,5-diamine , a key building block in the development of protein degraders.[1]
We will explore the common challenges in its synthesis and characterization, compare it with viable alternatives, and provide robust, step-by-step protocols designed for maximum reproducibility. Our focus is not just on the "how," but the "why"—elucidating the chemical principles that govern the success of these reactions.
The Challenge of Pyrazole Synthesis: Why Reproducibility Matters
The pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] However, the classic and most common route to their synthesis—the condensation of a 1,3-dicarbonyl compound (or a surrogate) with a hydrazine—is often plagued by a critical issue: a lack of regioselectivity.[2][3] When using unsymmetrical starting materials, this can lead to the formation of regioisomers, which are often difficult to separate and can significantly reduce the yield of the desired product, creating a major reproducibility bottleneck.[3]
Factors such as solvent polarity, pH, reaction temperature, and even the rate of reagent addition can influence the reaction pathway.[3] For compounds like this compound, which possess multiple reactive nitrogen atoms, the potential for side reactions and complex purification further underscores the need for meticulously controlled and well-understood protocols.
Furthermore, safety is a critical consideration. The parent compound, 3,5-diamino-1H-pyrazole, has a high nitrogen-to-carbon ratio, which can make it potentially explosive under certain conditions, necessitating careful handling and safety assessments, especially during scale-up.[4]
Comparative Analysis: this compound vs. Key Alternatives
The choice of a building block is dictated by its synthetic accessibility, purity, and performance in subsequent reactions. Here, we compare our target compound with two common structural analogs: the unsubstituted parent compound and the widely used dimethylated version without the amino groups.
| Feature | This compound | 3,5-Diamino-1H-pyrazole | 3,5-Dimethylpyrazole |
| CAS Number | 935667-36-0[1] | 118-94-5 | 67-51-6[5][6][7][8] |
| Molecular Formula | C5H10N4[1] | C3H6N4 | C5H8N2[5][8] |
| Key Application | Protein Degrader Building Block[1] | Anti-biofilm Agent, Synthetic Intermediate[4] | Ligand Synthesis, Blocking Agent[5] |
| Synthetic Precursors | Malononitrile derivative, Hydrazine | Malononitrile, Hydrazine Hydrate[4] | Acetylacetone, Hydrazine[5] |
| Primary Challenge | Controlled synthesis, potential for multiple side-products due to multiple nucleophilic sites. | Safety (potentially explosive), solubility issues.[4] | Straightforward synthesis, commercially available. |
| Reproducibility | Moderate; highly dependent on precursor quality and strict adherence to protocol. | Moderate to High; well-documented protocols exist but safety precautions are critical.[4] | High; robust and well-established synthesis.[5] |
Experimental Protocols for Reproducible Synthesis
The following protocols are designed to be self-validating systems. The rationale behind critical steps is explained to empower the researcher to troubleshoot and adapt as needed.
Protocol 1: Synthesis of 3,5-Diamino-1H-pyrazole (Alternative)
This protocol is adapted from a validated large-scale synthesis of "Disperazol" and provides a reliable baseline for producing the parent diamino pyrazole.[4]
Workflow Diagram: Synthesis of 3,5-Diamino-1H-pyrazole
References
- 1. calpaclab.com [calpaclab.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 6. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 67-51-6|3,5-Dimethyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 8. 3,5-Dimethylpyrazole 99 67-51-6 [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N5,N5-Dimethyl-1H-pyrazole-3,5-diamine
Abstract: This guide provides comprehensive safety and logistical information for the handling of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine (CAS No. 935667-36-0). Recognizing the limited availability of specific safety data for this compound, this document synthesizes established protocols for handling analogous aromatic amines and pyrazole derivatives. The primary focus is on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE) to ensure the safety of researchers and laboratory personnel.
Foundational Principle: Hazard Assessment of an Analogous Compound
For instance, related pyrazole compounds are known to be harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] Similarly, aromatic amines as a class of compounds require careful handling to prevent health risks.[2] Therefore, we will proceed with the assumption that this compound may exhibit similar properties, including potential oral toxicity, skin and eye irritation, and possible reproductive toxicity.[1]
Inferred Potential Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin and Eye Irritation: May cause significant irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Chronic Toxicity: Potential for organ damage with repeated or prolonged exposure.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child, a hazard associated with some dimethylpyrazole compounds.[1]
Given these inferred risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Protective Measures: Selecting the Right PPE
The selection of PPE is dictated by the anticipated routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory). The following table outlines the recommended PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Specifications |
| Eye and Face Protection | Safety glasses with side shields or tight-fitting safety goggles. A face shield should be worn when there is a risk of splashing. | Standard laboratory safety glasses are the minimum requirement. However, due to the potential for serious eye irritation[3][4][5][6][7][8], goggles provide a more robust seal. A face shield offers an additional layer of protection for the entire face. All eye and face protection should be compliant with ANSI Z87.1 or EN166 standards.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene). A fully fastened laboratory coat. | Aromatic amines can be absorbed through the skin. Studies on aniline, a related aromatic amine, have demonstrated permeation through various glove materials.[9][10] Therefore, selecting gloves with proven resistance to chemicals is crucial. Double gloving is recommended for handling larger quantities or for prolonged tasks. A lab coat protects the skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To be used when handling the compound outside of a certified chemical fume hood, or if there is a risk of aerosol or dust generation.[1] The specific type of respirator and cartridge should be determined by a formal risk assessment. |
Procedural Integrity: Donning and Doffing PPE
The effectiveness of PPE is contingent upon its correct application and removal. The following workflow is designed to minimize the risk of contamination.
Donning Procedure
Caption: Sequential process for correctly donning PPE.
Doffing Procedure
The removal of PPE is a critical step where cross-contamination can occur if not performed correctly.
Caption: Step-by-step guide for safe PPE removal.
Operational and Disposal Protocols
Engineering Controls and Safe Handling
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][6]
-
Housekeeping: Avoid the formation of dust.[1] Clean up any spills promptly using appropriate procedures and PPE.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][3][4] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][11]
Emergency Response
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][3] Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Sweep up and place in a sealed container for disposal.[1][6]
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Containment: Collect waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[1][11] Do not dispose of it down the drain or in the general trash.
Conclusion: A Culture of Safety
The principles outlined in this guide are foundational to the safe handling of this compound. By understanding the inferred hazards and diligently applying the recommended PPE and handling protocols, you contribute to a robust culture of safety within your laboratory. Your expertise as a scientist is not only in your research but also in your unwavering commitment to the well-being of yourself and your colleagues.
References
- 1. fishersci.com [fishersci.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
